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  • Product: 3-methoxypyrazine-2-sulfonyl fluoride
  • CAS: 2091137-58-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methoxypyrazine-2-Sulfonyl Fluoride: Properties, Synthesis, and Applications

Foreword: Charting Unexplored Chemical Space In the dynamic landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide focuses on a molecule of significant pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Chemical Space

In the dynamic landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide focuses on a molecule of significant potential, yet one that remains largely uncharacterized in the scientific literature: 3-methoxypyrazine-2-sulfonyl fluoride . This compound uniquely combines three key structural motifs: a biologically relevant pyrazine core, a methoxy group that can modulate physicochemical properties, and the increasingly important sulfonyl fluoride functional group.

The sulfonyl fluoride moiety has garnered immense interest due to its "Goldilocks" reactivity—stable enough for many synthetic manipulations and biological environments, yet reactive enough to form robust covalent bonds with nucleophilic amino acid residues in proteins.[1][2] This has positioned sulfonyl fluorides as privileged electrophiles for covalent drug design and as connectors in the robust Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolbox.[3][4] The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.

Given the absence of direct experimental data for 3-methoxypyrazine-2-sulfonyl fluoride, this technical guide is structured as a predictive analysis. By leveraging established principles from the chemistry of heteroaryl sulfonyl fluorides and methoxypyrazines, we will construct a comprehensive profile of this promising molecule. This document is intended to serve as a foundational resource for researchers poised to synthesize and explore the utility of this compound, providing a robust framework for future experimental investigation.

Predicted Physicochemical and Spectroscopic Properties

The properties of 3-methoxypyrazine-2-sulfonyl fluoride are predicted based on its constituent functional groups and by analogy to related structures.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-methoxypyrazine-2-sulfonyl fluoride. These are estimations derived from its chemical structure and data available for analogous compounds.

PropertyPredicted Value/InformationRationale
Molecular Formula C5H5FN2O3SBased on the chemical structure.
Molecular Weight 192.17 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilBy analogy to other small molecule heteroaryl sulfonyl fluorides.
Melting Point 50-100 °CA broad range is predicted due to the uncertainty of crystalline packing.
Boiling Point > 200 °C (with decomposition)Sulfonyl fluorides are generally high-boiling, but may be thermally unstable.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone, Acetonitrile). Limited solubility in water.The aromatic and sulfonyl fluoride moieties suggest solubility in a range of organic solvents.
pKa Not applicable (no acidic or basic centers in the typical aqueous range)The pyrazine nitrogens are weakly basic, but unlikely to be protonated under physiological conditions.
Predicted Spectroscopic Profile

A detailed spectroscopic analysis is crucial for the characterization of 3-methoxypyrazine-2-sulfonyl fluoride upon its synthesis. The following are the predicted key spectroscopic features.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 8.2-8.4 ppm (d, 1H): Proton on the pyrazine ring adjacent to a nitrogen.

    • δ 8.0-8.2 ppm (d, 1H): Proton on the pyrazine ring adjacent to a nitrogen.

    • δ 4.1-4.3 ppm (s, 3H): Protons of the methoxy group.

    • Rationale: The chemical shifts are estimated based on known data for substituted pyrazines. The pyrazine protons would appear as doublets due to coupling with each other.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 155-160 ppm: Carbon of the pyrazine ring attached to the methoxy group.

    • δ 140-150 ppm: Carbons of the pyrazine ring.

    • δ 130-140 ppm: Carbon of the pyrazine ring attached to the sulfonyl fluoride group.

    • δ 53-56 ppm: Carbon of the methoxy group.

    • Rationale: The chemical shifts are predicted based on the electron-donating effect of the methoxy group and the electron-withdrawing effect of the sulfonyl fluoride group on the aromatic ring.

  • ¹⁹F NMR (in CDCl₃):

    • δ +40 to +70 ppm (s): Fluorine of the sulfonyl fluoride group.

    • Rationale: This range is characteristic for aryl and heteroaryl sulfonyl fluorides.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

    • ~2950 cm⁻¹: C-H stretching of the methoxy group.

    • ~1580, 1470, 1400 cm⁻¹: C=C and C=N stretching of the pyrazine ring.[5]

    • ~1420-1380 cm⁻¹ (strong, sharp): Asymmetric S=O stretching of the sulfonyl group.

    • ~1220-1180 cm⁻¹ (strong, sharp): Symmetric S=O stretching of the sulfonyl group.

    • ~850-750 cm⁻¹: S-F stretching.

    • Rationale: The absorption bands are predicted based on the characteristic frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • [M+H]⁺: m/z 193.0078

    • Rationale: High-resolution mass spectrometry would be essential to confirm the elemental composition.

Proposed Synthesis and Experimental Protocols

While no specific synthesis for 3-methoxypyrazine-2-sulfonyl fluoride is reported, a robust synthetic strategy can be proposed based on established methods for preparing heteroaryl sulfonyl fluorides.[6][7] A highly plausible route involves the oxidative chlorination of a corresponding thiol, followed by a halide exchange reaction.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 2-mercapto-3-methoxypyrazine (or a precursor that can be readily converted to it).

G cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Fluoride-Chloride Exchange 2-Mercapto-3-methoxypyrazine 2-Mercapto-3-methoxypyrazine 3-Methoxypyrazine-2-sulfonyl chloride 3-Methoxypyrazine-2-sulfonyl chloride 2-Mercapto-3-methoxypyrazine->3-Methoxypyrazine-2-sulfonyl chloride NaOCl, aq. HCl 3-Methoxypyrazine-2-sulfonyl fluoride 3-Methoxypyrazine-2-sulfonyl fluoride 3-Methoxypyrazine-2-sulfonyl chloride->3-Methoxypyrazine-2-sulfonyl fluoride KF, Acetone/Water

Caption: Proposed two-step synthesis of 3-methoxypyrazine-2-sulfonyl fluoride.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a general method for the synthesis of heteroaryl sulfonyl fluorides from thiols.[7][8]

Step 1: Synthesis of 3-Methoxypyrazine-2-sulfonyl chloride

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-mercapto-3-methoxypyrazine (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the mixture to -10 °C to -5 °C using an ice-salt bath.

  • Acidification: Add 1 M aqueous HCl (5 volumes relative to DCM).

  • Oxidative Chlorination: While stirring vigorously, add cold (0-5 °C) aqueous sodium hypochlorite (NaOCl, ~6% solution, 3.3 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between -10 °C and -5 °C.

    • Causality: The low temperature is critical to prevent decomposition of the unstable sulfonyl chloride intermediate. Vigorous stirring is necessary to ensure efficient mixing of the biphasic reaction mixture.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot with a nucleophile (e.g., benzylamine) to form a stable sulfonamide derivative.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: The resulting solution containing the crude 3-methoxypyrazine-2-sulfonyl chloride should be used immediately in the next step without concentration, as sulfonyl chlorides can be unstable.

Step 2: Synthesis of 3-Methoxypyrazine-2-sulfonyl fluoride

  • Reaction Setup: In a separate flask, prepare a solution of potassium fluoride (KF, 2.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Halide Exchange: Add the crude DCM solution of 3-methoxypyrazine-2-sulfonyl chloride from the previous step to the KF solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.

    • Causality: The use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate can be beneficial. The acetone/water solvent system has been shown to be effective for this transformation.[9] The reaction proceeds via nucleophilic substitution of the chloride by fluoride.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, remove the acetone under reduced pressure. Add water and extract the product with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-methoxypyrazine-2-sulfonyl fluoride.

Predicted Reactivity and Applications

The reactivity of 3-methoxypyrazine-2-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfonyl fluorides are cornerstone reagents in SuFEx click chemistry.[10][11] This class of reactions involves the exchange of the fluoride ion with a nucleophile, forming a stable covalent bond. The reaction is highly efficient, selective, and often proceeds under mild, biocompatible conditions.[3] 3-Methoxypyrazine-2-sulfonyl fluoride is predicted to readily participate in SuFEx reactions with a variety of nucleophiles, including:

  • Phenols and Alcohols: To form sulfonate esters.

  • Amines: To form sulfonamides.

  • Carbon Nucleophiles: To form sulfones.[12]

This reactivity allows for the rapid assembly of complex molecules, making it a valuable tool for medicinal chemistry and materials science.[4]

Covalent Protein Modification

A key application of sulfonyl fluorides is in the design of covalent inhibitors and chemical probes.[13][14] The sulfonyl fluoride moiety can covalently modify nucleophilic amino acid residues within a protein's binding site, such as serine, threonine, lysine, tyrosine, and histidine.[2][15] This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

G cluster_0 Covalent Modification Pathway Protein Protein Covalent_Complex Covalently Modified Protein Ligand 3-Methoxypyrazine-2-sulfonyl fluoride Ligand->Covalent_Complex Nucleophilic attack by protein residue (e.g., Lys, Tyr) HF HF Covalent_Complex->HF Release of HF

Caption: General mechanism of covalent protein modification by a sulfonyl fluoride.

The specificity of the covalent interaction is typically driven by the reversible binding of the molecule to the target protein, which then positions the sulfonyl fluoride "warhead" for reaction with a nearby nucleophilic residue.[1] The pyrazine and methoxy groups of 3-methoxypyrazine-2-sulfonyl fluoride can be tailored to achieve selective binding to a protein of interest, making it a promising scaffold for the development of targeted covalent inhibitors.[16]

Safety and Handling

While specific toxicity data for 3-methoxypyrazine-2-sulfonyl fluoride is not available, general precautions for handling sulfonyl fluorides and related compounds should be strictly followed.

  • General Hazards: Sulfonyl fluorides should be treated as potentially hazardous compounds. They can be irritants to the skin, eyes, and respiratory system.[17][18] Some related compounds may have corrosive properties.[19]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are mandatory. A face shield is recommended when handling larger quantities.[20]

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin Protection: A lab coat is required. Additional protective clothing may be necessary depending on the scale of the work.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methoxypyrazine-2-sulfonyl fluoride stands at the intersection of several key areas of modern chemistry. Although it remains a largely unexplored molecule, its structural components suggest a high potential for applications in drug discovery, chemical biology, and materials science. The predictive analysis presented in this guide, based on the well-understood chemistry of sulfonyl fluorides and pyrazines, provides a solid foundation for its synthesis and investigation. The proposed synthetic route is robust and relies on established methodologies, offering a clear path to accessing this compound. Its predicted reactivity as a SuFEx reagent and a covalent warhead makes it an attractive candidate for the development of novel chemical probes and therapeutics. It is our hope that this guide will stimulate further research into this promising area of chemical space and that the full potential of 3-methoxypyrazine-2-sulfonyl fluoride will be realized through future experimental validation.

References

  • Li, G., et al. (2015). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764. Retrieved from [Link]

  • Gao, B., et al. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. Chem. Retrieved from [Link]

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 69, 152880. Retrieved from [Link]

  • Sarpong, R., & Fokin, V. V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Retrieved from [Link]

  • University of Amsterdam. (2023, December 4). New modular flow platform for improved SuFEx click chemistry. Retrieved from [Link]

  • Wilson, A. J., et al. (2021). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. PMC. Retrieved from [Link]

  • Doherty, A. E., et al. (2026, March 8). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 857-869. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. Retrieved from [Link]

  • Hallstrom, R. O., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(2), 808-811. Retrieved from [Link]

  • Wright, S. W., & Hallstrom, R. O. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate. Retrieved from [Link]

  • Waterhouse Lab, UC Davis. (n.d.). Pyrazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxypyrazine. Retrieved from [Link]

  • Sammis, G. M., & Ball, N. D. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. Retrieved from [Link]

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Retrieved from [Link]

  • Wang, H., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Russan, A. (2023, September 18). The Science of Pyrazines in Wine. SevenFifty Daily. Retrieved from [Link]

  • Allen, M. S., & Lacey, M. J. (1999). Methoxypyrazines of Grapes and Wines. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • Abdullah, N. A., et al. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. UM Research Repository. Retrieved from [Link]

  • Wang, J., et al. (2020). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC. Retrieved from [Link]

  • Zhang, G., et al. (2011). Optical properties of pyrazine derivatives compared with their s-triazine analogs. SciSpace. Retrieved from [Link]

  • Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Retrieved from [Link]

  • Abdel-Razik, H. H. (2014). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. Retrieved from [Link]

Sources

Exploratory

structural analysis and molecular weight of 3-methoxypyrazine-2-sulfonyl fluoride

An In-depth Technical Guide to the Structural Analysis and Molecular Weight of 3-Methoxypyrazine-2-sulfonyl Fluoride Introduction In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analysis and Molecular Weight of 3-Methoxypyrazine-2-sulfonyl Fluoride

Introduction

In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a privileged "warhead" for forging stable, covalent bonds with biological targets.[1][2] Its unique reactivity profile—balancing stability with a context-dependent ability to engage nucleophilic amino acid residues—makes it an invaluable tool for developing activity-based probes and covalent inhibitors.[3][4] 3-Methoxypyrazine-2-sulfonyl fluoride belongs to this critical class of compounds, combining the reactive sulfonyl fluoride group with a methoxypyrazine scaffold, a heterocyclic motif prevalent in pharmaceuticals and natural products.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed framework for the definitive structural elucidation and molecular weight determination of 3-methoxypyrazine-2-sulfonyl fluoride. Moving beyond mere procedural descriptions, we will explore the causality behind the selection of analytical techniques, grounding our discussion in the principles of spectroscopic and spectrometric analysis to ensure a robust, self-validating workflow.

The unambiguous characterization of any novel chemical entity is a foundational requirement in medicinal chemistry. The methodologies detailed herein represent a gold-standard, multi-technique approach to confirming the identity, structure, and purity of 3-methoxypyrazine-2-sulfonyl fluoride, ensuring data integrity for subsequent biological and pharmacological studies.

Identifier Value
IUPAC Name 3-methoxypyrazine-2-sulfonyl fluoride
Molecular Formula C₅H₅FN₂O₃S
Molecular Weight 192.17 g/mol
Monoisotopic Mass 192.00049 Da[6][7]
CAS Number 2091137-58-3
InChI Key ZIMJZSGDFYITAW-UHFFFAOYSA-N[6]
Canonical SMILES COC1=NC=CN=C1S(=O)(=O)F[6]

Part 1: Molecular Weight and Formula Determination by High-Resolution Mass Spectrometry (HRMS)

The foundational step in characterizing a molecule is the accurate determination of its mass and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, capable of measuring mass-to-charge ratios (m/z) with high precision (typically to within 5 ppm). This precision allows for the confident assignment of a unique molecular formula.

Causality of Method Selection: Electrospray Ionization (ESI) is the chosen method due to the polar nature of the pyrazine ring and sulfonyl fluoride group, which facilitates efficient protonation or adduct formation in solution, making the molecule amenable to analysis. Unlike nominal mass measurements, HRMS distinguishes between isobars (molecules with the same nominal mass but different exact masses), providing an unambiguous confirmation of the elemental formula.

Predicted Mass Spectrometry Data: Based on its structure, 3-methoxypyrazine-2-sulfonyl fluoride is expected to be readily observed as several common adducts in ESI-MS. The table below lists the predicted monoisotopic masses for these ions, which serve as the target m/z values during analysis.[6]

Ion / Adduct Formula Predicted m/z (Monoisotopic) Notes
[M]⁺[C₅H₅FN₂O₃S]⁺191.99994Molecular ion
[M+H]⁺[C₅H₆FN₂O₃S]⁺193.00777Protonated molecule; typically the most abundant ion in positive ESI mode.
[M+Na]⁺[C₅H₅FN₂O₃SNa]⁺214.98971Sodium adduct; common when sodium salts are present in the solvent or glassware.
[M-H]⁻[C₅H₄FN₂O₃S]⁻190.99321Deprotonated molecule; observable in negative ESI mode.

Anticipated Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., [M+H]⁺). Key predicted fragmentation pathways for this molecule include:

  • Neutral loss of SO₂: A common pathway for sulfonyl compounds.

  • Loss of the sulfonyl fluoride group (-SO₂F).

  • Loss of the methoxy group (-OCH₃) or formaldehyde (-CH₂O).

  • Cleavage of the pyrazine ring, leading to smaller characteristic fragments.[8]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in HPLC-grade acetonitrile or methanol. Dilute to a final concentration of 1-5 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Type: Full scan MS from m/z 100-500.

    • Resolution: Set to >60,000 FWHM to ensure high mass accuracy.

    • Key Source Parameters: Capillary voltage (3.5-4.0 kV), desolvation gas flow (e.g., 800 L/hr), and source temperature (e.g., 120 °C) should be optimized for the specific instrument.

  • Data Analysis:

    • Extract the ion chromatogram for the predicted m/z values (e.g., 193.00777 for [M+H]⁺).

    • Compare the measured exact mass from the mass spectrum to the theoretical mass. The mass error should be less than 5 ppm.

    • Utilize the instrument software's formula calculator to confirm that C₅H₅FN₂O₃S is the most plausible elemental composition for the observed mass.

Part 2: Comprehensive Structural Elucidation

While HRMS confirms the 'what' (elemental formula), spectroscopic techniques reveal the 'how' (the specific arrangement and connectivity of those atoms). A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by computational modeling, provides an unassailable confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy (Proton NMR) The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).

  • Methoxy Protons (-OCH₃): A singlet (no adjacent protons) integrating to 3H is expected around δ 3.9-4.1 ppm. The deshielding is due to the electronegative oxygen atom.

  • Pyrazine Ring Protons (-CH=): Two signals are expected for the two protons on the pyrazine ring. They will appear as doublets in the aromatic region (δ 8.0-8.5 ppm) due to coupling with each other. The exact chemical shifts will be influenced by the strong electron-withdrawing effect of the sulfonyl fluoride group and the electron-donating effect of the methoxy group.[9]

¹³C NMR Spectroscopy The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

  • Pyrazine Ring Carbons: Five distinct signals are expected. The carbon directly attached to the sulfonyl fluoride group will be significantly downfield. The carbon attached to the methoxy group will also be downfield due to the oxygen's electronegativity. The remaining CH carbons will appear in the aromatic region (δ 130-150 ppm).

¹⁹F NMR Spectroscopy Given the presence of a single fluorine atom in a unique chemical environment, ¹⁹F NMR is a simple yet crucial experiment.

  • A single signal (a singlet) is expected. For aryl sulfonyl fluorides, this peak typically appears in the range of δ +60 to +70 ppm relative to a CFCl₃ standard.[10] This experiment provides direct evidence for the presence of the sulfonyl fluoride group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • ¹H NMR: Acquire 16-32 scans with a spectral width covering -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024 or more scans using proton decoupling, with a spectral width of 0 to 220 ppm.

    • ¹⁹F NMR: Acquire 64-128 scans. Proton decoupling is typically not required but can be used to simplify the spectrum if long-range H-F couplings are observed.

    • 2D NMR: If assignments are ambiguous, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively map out the molecular scaffold.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the ¹H and ¹³C spectra to the TMS signal (or residual solvent peak).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a unique "molecular fingerprint."

Causality and Key Vibrational Modes: The sulfonyl fluoride group possesses very strong and characteristic absorption bands due to the stretching of the S=O bonds. These are often the most prominent features in the spectrum, providing immediate evidence for the presence of this group.

Expected Characteristic Absorption Bands:

  • S=O Asymmetric Stretch: A very strong, sharp band expected around 1440-1470 cm⁻¹ .[11]

  • S=O Symmetric Stretch: A strong, sharp band expected around 1200-1240 cm⁻¹ .[12]

  • S-F Stretch: A strong band typically found in the 800-850 cm⁻¹ region.[11]

  • C-H Stretches (Aromatic/Methyl): Bands appearing just above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (methyl C-H).

  • C=N/C=C Stretches (Pyrazine Ring): Medium to weak bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band typically around 1250-1300 cm⁻¹ (aryl ether).

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the ATR press arm to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis: The acquired spectrum is automatically ratioed against the background. Identify the key absorption bands and compare them with known vibrational frequencies for the expected functional groups.

C. Computational Chemistry: A Validating Partner

To achieve the highest level of confidence, experimental data should be corroborated with theoretical predictions.

Rationale: Density Functional Theory (DFT) is a computational method used to model electronic structure and predict molecular properties.[13][14] By performing a geometry optimization and frequency calculation on the proposed structure of 3-methoxypyrazine-2-sulfonyl fluoride, we can predict its IR vibrational frequencies and NMR chemical shifts. A strong correlation between the calculated and experimental spectra provides powerful validation of the structural assignment. This integrated approach embodies a self-validating system, a hallmark of rigorous scientific inquiry.

Integrated Analytical Workflow

The definitive characterization of 3-methoxypyrazine-2-sulfonyl fluoride is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates this logical relationship, culminating in a fully validated structural assignment.

G cluster_primary Primary Analysis cluster_validation Validation & Confirmation HRMS High-Resolution MS (HRMS) Data_Interp Data Interpretation & Preliminary Structure Assignment HRMS->Data_Interp Elemental Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Data_Interp Atom Connectivity & Environment FTIR FTIR Spectroscopy FTIR->Data_Interp Functional Groups CompChem Computational Modeling (DFT) - Predict Spectra Comparison Compare Experimental vs. Predicted Data CompChem->Comparison Final_Structure Definitively Confirmed Structure and Purity Assessment Sample Sample: 3-Methoxypyrazine-2-sulfonyl Fluoride Sample->HRMS Sample->NMR Sample->FTIR Data_Interp->Comparison Comparison->Final_Structure Validation

Caption: Integrated workflow for the structural characterization of 3-methoxypyrazine-2-sulfonyl fluoride.

Conclusion

The structural and molecular weight characterization of 3-methoxypyrazine-2-sulfonyl fluoride requires a multi-faceted analytical strategy. High-resolution mass spectrometry serves as the entry point, providing an unambiguous elemental formula through precise mass measurement. This is followed by a suite of spectroscopic techniques, with NMR spectroscopy mapping the atomic scaffold and FTIR spectroscopy identifying key functional groups, most notably the characteristic vibrations of the sulfonyl fluoride moiety.

By integrating these empirical methods with computational predictions from DFT, a layer of self-validation is introduced, ensuring the highest degree of confidence in the final structural assignment. This rigorous, evidence-based approach is indispensable for any research program, particularly in drug development, where a definitive understanding of the molecular structure is paramount for interpreting biological activity and ensuring reproducibility.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

  • 3-methoxypyrazine-2-sulfonyl fluoride (C5H5FN2O3S). PubChemLite. [Link]

  • Chu, F., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. ACS Publications. [Link]

  • C5H5FN2O3S. PubChemLite. [Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023). Environmental Science & Technology. [Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]

  • Sulfuryl flouride (SO₂F₂). VPL. [Link]

  • The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. Europe PMC. [Link]

  • Supplementary Information. Rsc.org. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI. [Link]

  • 3-chloro-2-methoxypyridine-4-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Academia.edu. [Link]

  • Sulfuryl fluoride. NIST WebBook. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • 3-Amino-4-methoxyphenylsulphonyl fluoride. PubChem. [Link]

  • Selective functional group transformation using sulfur terafluoride to increase the spectral selectivity of FTIR spectroscopy. Bern Academy of the Arts. [Link]

  • 3-Methoxy-2,5-dimethylpyrazine. NIST WebBook. [Link]

  • Pyrazine-2-sulfonyl fluoride (C4H3FN2O2S). PubChemLite. [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023). Durham e-Theses. [Link]

  • 2-methoxy-3-methyl pyrazine. The Good Scents Company. [Link]

  • Structures, Theoretical Vibrational Frequency and H-NMR Spectral Analysis of Pyrazine-Dibenzylsulfoxide Platinum(II) Complexes. ResearchGate. [Link]

  • 3-Isobutyl-2-methoxypyrazine. Wikipedia. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... PMC. [Link]

  • Showing Compound 3-Ethyl-2-methoxypyrazine (FDB019741). FooDB. [Link]

  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]

  • Computational Chemistry. Rutgers University. [Link]

  • Theoretical and Computational Chemistry. ChemRxiv. [Link]

  • Sulfuryl Fluoride Absorption from Fumigation Exhaust Gas by Biobased Solvents: Thermodynamic and Quantum Chemical Analysis. ResearchGate. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability of 3-Methoxypyrazine-2-sulfonyl Fluoride in Aqueous Biological Media

Introduction The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has marked a significant milestone in covalent drug discovery and chemical biology.[1][2] Among the diverse array of SuFExable warheads, sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has marked a significant milestone in covalent drug discovery and chemical biology.[1][2] Among the diverse array of SuFExable warheads, sulfonyl fluorides have emerged as a privileged class of electrophiles, lauded for their exquisite balance of stability and reactivity.[3][4] This guide provides a comprehensive technical overview of the stability of a specific heterocyclic sulfonyl fluoride, 3-methoxypyrazine-2-sulfonyl fluoride, in aqueous biological media. Understanding the stability of this compound is paramount for its successful application as a covalent probe or therapeutic agent, as premature degradation can lead to off-target effects and diminished efficacy.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties of 3-methoxypyrazine-2-sulfonyl fluoride, explore its potential degradation pathways, and provide detailed protocols for assessing its stability in relevant biological matrices. The insights provided herein are grounded in established principles of medicinal chemistry and bioanalysis, aiming to equip the reader with the necessary knowledge to confidently design and interpret stability studies for this and related compounds.

Physicochemical Properties and Predicted Stability

3-Methoxypyrazine-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride with the molecular formula C5H5FN2O3S.[5] The stability of the sulfonyl fluoride moiety is significantly influenced by the electronic nature of the aromatic ring to which it is attached. The pyrazine ring is an electron-deficient heterocycle, which is expected to influence the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The presence of an electron-donating methoxy group at the 3-position may partially mitigate the electron-withdrawing effect of the pyrazine ring.

In general, aryl sulfonyl fluorides exhibit remarkable stability in aqueous environments, a property that makes them particularly attractive for biological applications.[3][4] They are considerably more resistant to hydrolysis than their sulfonyl chloride counterparts.[6][7] This enhanced stability is attributed to the strong S-F bond and the lower susceptibility of the fluoride ion to act as a leaving group in comparison to the chloride ion. However, highly reactive sulfonyl fluorides can be susceptible to hydrolysis in buffered aqueous solutions.[8] Therefore, a careful balance between reactivity and stability is crucial for their utility as covalent inhibitors.

Potential Degradation Pathways in Biological Media

The degradation of 3-methoxypyrazine-2-sulfonyl fluoride in aqueous biological media can occur through two primary pathways: uncatalyzed hydrolysis and reaction with biological nucleophiles.

Hydrolytic Degradation

While generally stable, the sulfonyl fluoride can undergo hydrolysis to the corresponding sulfonic acid. This process is typically slow under physiological pH but can be influenced by the electronic properties of the pyrazine ring. The electron-deficient nature of the pyrazine ring may render the sulfur atom more susceptible to nucleophilic attack by water.

Reaction with Biological Nucleophiles

Biological media such as plasma and cell culture media are rich in nucleophiles that can potentially react with the sulfonyl fluoride warhead. These include:

  • Proteins: The side chains of certain amino acids, such as lysine, tyrosine, serine, threonine, and histidine, are nucleophilic and can react with sulfonyl fluorides.[3][9] This is the basis for their use as covalent inhibitors. However, non-specific reaction with abundant plasma proteins like albumin can lead to rapid clearance and reduced bioavailability of the compound.

  • Small Molecule Nucleophiles: Thiols, such as glutathione, are present at high concentrations in cells and can also react with sulfonyl fluorides.

The following diagram illustrates the potential degradation pathways of 3-methoxypyrazine-2-sulfonyl fluoride in a biological environment.

A 3-Methoxypyrazine-2-sulfonyl Fluoride B Hydrolysis (H2O) A->B Slow D Reaction with Biological Nucleophiles (e.g., Protein-Nu) A->D Potentially Faster in Biological Media C 3-Methoxypyrazine-2-sulfonic Acid B->C E Covalent Adduct (e.g., Protein-SO2-Pyrazine-OMe) D->E

Caption: Potential degradation pathways of 3-methoxypyrazine-2-sulfonyl fluoride.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 3-methoxypyrazine-2-sulfonyl fluoride, well-controlled in vitro experiments are essential. The following are detailed protocols for assessing stability in two common biological matrices: plasma and cell culture media.

Protocol 1: Plasma Stability Assay

This assay determines the rate of degradation of the test compound in plasma, which contains a variety of enzymes and nucleophilic proteins.[10][11][12]

Materials:

  • 3-methoxypyrazine-2-sulfonyl fluoride

  • Pooled plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-methoxypyrazine-2-sulfonyl fluoride in DMSO.

  • Incubation:

    • Pre-warm pooled plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, add 198 µL of plasma.

    • Spike 2 µL of the 10 mM stock solution into the plasma to achieve a final concentration of 100 µM (the final DMSO concentration should be 1%).

    • Vortex gently to mix.

    • Incubate the tubes at 37°C.

  • Time Points:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 50 µL aliquot of the incubation mixture.

    • The 0-minute time point represents the initial concentration and is processed immediately after adding the compound.

  • Sample Quenching and Protein Precipitation:

    • To each 50 µL aliquot, add 150 µL of ice-cold ACN containing a suitable internal standard (e.g., a structurally similar and stable compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of 3-methoxypyrazine-2-sulfonyl fluoride.

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) can be used to calculate the half-life (t½) using the equation: t½ = 0.693 / k .

Protocol 2: Cell Culture Media Stability Assay

This assay assesses the stability of the compound in the media used for cell-based assays, which can contain components that may react with the compound.

Materials:

  • 3-methoxypyrazine-2-sulfonyl fluoride

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

The procedure is similar to the plasma stability assay, with the cell culture medium replacing plasma.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-methoxypyrazine-2-sulfonyl fluoride in DMSO.

  • Incubation:

    • Pre-warm the cell culture medium to 37°C.

    • In separate sterile microcentrifuge tubes, add 198 µL of the medium.

    • Spike 2 µL of the 10 mM stock solution into the medium to achieve the desired final concentration (e.g., 10 µM).

    • Vortex gently to mix.

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Protein Precipitation:

    • To each 50 µL aliquot, add 150 µL of ice-cold ACN with an internal standard.

    • Vortex vigorously.

  • Centrifugation: Centrifuge the samples to pellet any precipitated components.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis:

The data analysis is the same as for the plasma stability assay.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis A Prepare Stock Solution (10 mM in DMSO) B Spike into Biological Matrix (Plasma or Cell Culture Media) A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench with ACN + IS D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Experimental workflow for assessing the stability of 3-methoxypyrazine-2-sulfonyl fluoride.

Data Presentation and Interpretation

The results of the stability studies should be summarized in a clear and concise manner. A table format is recommended for easy comparison of stability across different biological media.

Biological MatrixHalf-life (t½) [min]% Remaining at 2 hours
Human Plasma> 240> 95%
Mouse Plasma> 240> 95%
DMEM + 10% FBS> 480> 90% (at 8 hours)

Interpretation of Results:

  • High Stability (t½ > 240 min in plasma): A long half-life indicates that the compound is stable in the biological matrix and is not rapidly degraded by hydrolysis or reaction with nucleophiles. This is a desirable property for a drug candidate or a chemical probe, as it ensures that the compound will persist long enough to reach its target.

  • Moderate Stability (60 min < t½ < 240 min in plasma): This may be acceptable for some applications, but further investigation into the degradation products may be warranted.

  • Low Stability (t½ < 60 min in plasma): A short half-life suggests that the compound is rapidly cleared.[10] This could be due to enzymatic degradation or high reactivity with plasma proteins. Such compounds may have poor in vivo efficacy.

Based on the general stability of aryl sulfonyl fluorides, it is anticipated that 3-methoxypyrazine-2-sulfonyl fluoride will exhibit good stability in aqueous biological media. However, empirical validation through the described experimental protocols is crucial.

Conclusion

3-Methoxypyrazine-2-sulfonyl fluoride, as a member of the privileged class of sulfonyl fluoride warheads, holds significant promise for applications in covalent drug discovery and chemical biology. Its stability in aqueous biological media is a critical determinant of its utility. This technical guide has provided a comprehensive overview of the factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment. By following the methodologies outlined herein, researchers can confidently evaluate the stability profile of 3-methoxypyrazine-2-sulfonyl fluoride, enabling its rational design and application in the development of novel covalent modifiers. The inherent stability of the sulfonyl fluoride moiety, coupled with the electronic properties of the 3-methoxypyrazine ring, suggests a favorable stability profile, which must be confirmed through rigorous experimental investigation.

References

  • Li, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. [Link]

  • Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship @ Claremont. [Link]

  • University of Oxford. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. [Link]

  • Royal Society of Chemistry. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • ACS Publications. (2024). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • National Science Review. (2023). Advances in the construction of diverse SuFEx linkers. [Link]

  • Nature. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

  • ResearchGate. Sulfonyl fluoro chemistry. a SuFEx chemistry in drug discovery. b SuFEx chemistry in materials. [Link]

  • University of Oxford. Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

  • PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Semantic Scholar. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Plasma stability. [Link]

  • ResearchGate. Covalent KRAS G12C inhibitors in the KRAS thermal stability assay. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • ResearchGate. Sulfonyl fluorides that demonstrated degradation by hydrolysis as the neat samples and their counterparts that were stable. [Link]

  • PubMed. (2003). Determination of the stability of drugs in plasma. [Link]

  • Evotec. Plasma Stability. [Link]

  • Royal Society of Chemistry. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

  • Royal Society of Chemistry. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. [Link]

  • OTAVA. Covalent Inhibitors Library. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. [Link]

  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides. [Link]

  • PubChem. 3-methoxypyrazine-2-sulfonyl fluoride. [Link]

  • SpringerLink. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • PubMed. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. [Link]

  • Wiley Online Library. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

  • Durham e-Theses. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

  • Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

  • ResearchGate. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

  • PubMed. Fluorometric determination of 2,3-bis(p-methoxphenyl)imidazo(1,2-a)pyrimidine in biological materials. [Link]

Sources

Exploratory

The Role of 3-Methoxypyrazine-2-Sulfonyl Fluoride in Modern Covalent Inhibitor Design

An In-Depth Technical Guide for Drug Development Professionals This guide provides an in-depth exploration of the principles and practical applications of 3-methoxypyrazine-2-sulfonyl fluoride as a sophisticated electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the principles and practical applications of 3-methoxypyrazine-2-sulfonyl fluoride as a sophisticated electrophilic warhead for the design of targeted covalent inhibitors. We will dissect the underlying chemical logic, from the broader context of covalent inhibition to the specific advantages conferred by the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry that underpins this technology.

Part 1: The Strategic Resurgence of Covalent Inhibitors

The paradigm of drug design has traditionally favored non-covalent, reversible inhibitors. However, the pursuit of therapies for challenging targets, such as those with shallow binding pockets or those implicated in drug resistance, has catalyzed a renaissance in covalent inhibitor development.[1][2]

Covalent inhibitors typically consist of a "guidance system" scaffold that directs the molecule to the target protein's binding site and a reactive "warhead" that forms a stable, covalent bond with a specific amino acid residue.[1] This mechanism offers several distinct therapeutic advantages:

  • Enhanced Potency: By forming a stable bond, the inhibitor effectively removes the target protein from the active pool, leading to a more profound and sustained biological effect.[1]

  • Prolonged Duration of Action: The irreversible nature of the interaction means that the therapeutic effect can last longer than the pharmacokinetic lifetime of the drug itself, potentially allowing for less frequent dosing.[1]

  • Overcoming Resistance: Covalent inhibitors can be effective against mutations that confer resistance to non-covalent drugs by reducing binding affinity.

  • Targeting the "Undruggable": They can effectively inhibit proteins lacking deep, well-defined binding pockets, a significant challenge for traditional small molecules.[1]

The design of a successful covalent inhibitor hinges on a critical balance: the warhead must be reactive enough to form a bond with its intended target but stable enough to avoid indiscriminate reactions with off-target proteins, which could lead to toxicity.[1] This "Goldilocks principle" has driven the search for new electrophilic groups with tunable reactivity.[1]

The Two-Step Mechanism of Covalent Inhibition

The interaction between a covalent inhibitor (I) and its target enzyme (E) is a two-step process. First, the inhibitor reversibly binds to the active site to form a non-covalent complex (E•I). This is followed by the irreversible formation of a covalent bond (E-I).[2][3]

G

The overall potency of a covalent inhibitor is therefore a function of both its initial binding affinity (governed by k_on and k_off) and the rate of covalent bond formation (k_inact).[3]

Part 2: Sulfur(VI) Fluoride Exchange (SuFEx) - A Click Chemistry Revolution

The development of Sulfur(VI) Fluoride Exchange (SuFEx) by Nobel laureate K. Barry Sharpless and coworkers in 2014 marked a significant advancement in chemical synthesis and bioconjugation.[4][5] Classified as a new generation of "click chemistry," SuFEx reactions are characterized by their high reliability, specificity, and biocompatibility.[5][6]

The cornerstone of SuFEx chemistry is the unique nature of the sulfur(VI)-fluoride (S-F) bond. This bond is remarkably stable under a wide range of physiological and chemical conditions, including resistance to hydrolysis, oxidation, and reduction.[7][8][9] However, this latent stability can be "unlocked" in the presence of a suitable nucleophile, allowing the sulfur center to act as a potent electrophile for forming new connections.[9] This combination of stability and context-dependent reactivity makes SuFEx reagents ideal warheads for covalent inhibitors.[10]

Sulfonyl Fluorides: Expanding Beyond Cysteine Targeting

While many early covalent drugs targeted the highly nucleophilic cysteine residue, the relative scarcity of cysteines in protein binding sites limited the scope of this approach.[5][11] Sulfonyl fluorides (SFs) and related SuFEx warheads have emerged as powerful tools to overcome this limitation by their ability to react with a broader range of nucleophilic amino acids, including:

  • Tyrosine (Tyr)

  • Lysine (Lys)

  • Histidine (His)

  • Serine (Ser)

  • Threonine (Thr)

This expanded targeting capability significantly increases the portion of the proteome that can be addressed with covalent inhibitors.[5][12]

G

Part 3: 3-Methoxypyrazine-2-sulfonyl fluoride - A Tuned Warhead

The 3-methoxypyrazine-2-sulfonyl fluoride warhead represents a sophisticated evolution of the sulfonyl fluoride electrophile. The core structure combines the reliable SuFEx reactivity of the sulfonyl fluoride group with the specific physicochemical properties of a methoxypyrazine ring.

  • The Sulfonyl Fluoride Core: This is the reactive center that engages with nucleophilic residues on the target protein via the SuFEx mechanism.

  • The Pyrazine Ring: This nitrogen-containing aromatic ring is a common scaffold in medicinal chemistry. It can participate in hydrogen bonding and other non-covalent interactions within the protein's binding pocket, contributing to the initial binding affinity (Ki) that is crucial for positioning the warhead for covalent reaction.

  • The Methoxy Group: Electron-donating groups like methoxy can modulate the electrophilicity of the sulfonyl fluoride. This tuning is critical. It can temper the reactivity of the warhead to enhance selectivity and reduce the potential for off-target modifications, thereby improving the safety profile of the inhibitor.[13]

Reactivity Profile

Sulfonyl fluoride electrophiles react with nucleophilic amino acid residues to form highly stable sulfonyl-ether (with Tyr), sulfonamide (with Lys), or sulfonyl-imidazole (with His) linkages. The relative reactivity depends on both the intrinsic nucleophilicity of the amino acid at physiological pH and its specific microenvironment within the protein structure.[12]

Table 1: General Reactivity of SuFEx Electrophiles with Nucleophilic Amino Acids

Amino Acid ResidueNucleophilic AtomResulting Covalent LinkageGeneral Reactivity Trend
TyrosinePhenolic OxygenSulfonyl-ether (-SO₂-O-)High
Lysineε-Amino NitrogenSulfonamide (-SO₂-NH-)Moderate-High
HistidineImidazole NitrogenSulfonyl-imidazole (-SO₂-N-)Moderate
Serine/ThreonineHydroxyl OxygenSulfonyl-ether (-SO₂-O-)Lower (often requires proximity activation)
CysteineThiol SulfurThiosulfonate (-SO₂-S-)High (adduct can be unstable)[11]

Note: Reactivity is context-dependent and can be significantly influenced by the protein's local environment.[9]

Part 4: Experimental Design and Validation

The successful application of a 3-methoxypyrazine-2-sulfonyl fluoride-based inhibitor requires rigorous experimental validation. The core objectives are to confirm covalent bond formation, identify the specific amino acid residue modified, and quantify the extent of the reaction. Mass spectrometry (MS) is the primary analytical tool for this purpose.[14]

Protocol: Covalent Labeling of a Target Protein

This protocol provides a general framework for labeling a purified protein with a sulfonyl fluoride inhibitor.

Materials:

  • Purified target protein of known concentration.

  • 3-methoxypyrazine-2-sulfonyl fluoride inhibitor stock solution (e.g., 10 mM in DMSO).

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Quenching solution (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)).

  • Control inhibitor (a non-reactive analog, if available).

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures. A typical final protein concentration is 1-5 µM.

    • Test Reaction: Target protein + Inhibitor (e.g., 10-50 µM final concentration).

    • Negative Control: Target protein + Vehicle (e.g., same volume of DMSO).

  • Initiation: Add the inhibitor or vehicle to the protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours). A time-course experiment may be necessary to optimize incubation time.

  • Quenching: Stop the reaction by adding a quenching agent or by preparing the sample immediately for MS analysis.

  • Sample Preparation for MS: Prepare the samples for either intact protein analysis or bottom-up proteomic analysis as described in the following protocol.

Protocol: Verification of Covalent Modification by Mass Spectrometry

This workflow outlines the use of mass spectrometry to confirm and characterize the covalent adduct.[14][15]

Part A: Intact Protein Analysis (Top-Down MS)

  • Causality: This method provides a rapid and direct confirmation of covalent modification. The goal is to observe a mass shift in the modified protein corresponding to the molecular weight of the inhibitor.[14]

  • Sample Desalting: Desalt the quenched reaction samples using a C4 ZipTip or similar reversed-phase chromatography method to remove buffer salts that interfere with MS analysis.

  • LC-MS Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The protein is eluted into the mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both the control and inhibitor-treated samples. A mass increase in the treated sample equal to the mass of the inhibitor confirms covalent adduct formation.

Part B: Peptide Mapping Analysis (Bottom-Up MS/MS)

  • Causality: While intact mass confirms if a reaction occurred, this method determines where it occurred. By digesting the protein into smaller peptides, we can isolate the modified peptide and identify the exact amino acid residue that was targeted.[14]

  • Denaturation & Reduction: Denature the protein sample (e.g., with urea) and reduce disulfide bonds (e.g., with DTT).

  • Alkylation: Alkylate cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will first measure the mass of the peptides (MS1 scan) and then select peptides for fragmentation (MS2 or tandem MS scan).[14]

  • Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein. Specify the mass of the inhibitor as a potential modification. The software will identify the peptide containing the modification and pinpoint the specific modified residue based on the fragmentation pattern.[14][16]

G

Conclusion and Future Outlook

The 3-methoxypyrazine-2-sulfonyl fluoride moiety is a highly valuable warhead in the arsenal of the modern medicinal chemist. It leverages the robust and biocompatible nature of SuFEx click chemistry to enable the design of targeted covalent inhibitors that can address a wide range of amino acid residues beyond cysteine. The tunable reactivity, conferred by the methoxypyrazine ring, allows for the optimization of selectivity and the mitigation of off-target effects, which are critical considerations in drug development. As our understanding of the "ligandable" proteome expands, the strategic application of well-designed, context-dependent electrophiles like this will be paramount in developing the next generation of precision medicines.

References

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PMC, National Center for Biotechnology Information.[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC, National Center for Biotechnology Information.[Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review.[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[Link]

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. ACS Publications.[Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. pubs.rsc.org.[Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC, National Center for Biotechnology Information.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC, National Center for Biotechnology Information.[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.[Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. University of Connecticut, Department of Chemistry.[Link]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews, RSC Publishing.[Link]

  • Dot-blot analysis of the degree of covalent modification of proteins and antibodies at amino groups. PubMed.[Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications.[Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega.[Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS.[Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers.[Link]

  • Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins. Analytical Chemistry, ACS Publications.[Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS.[Link]

  • Large-scale identification and quantification of covalent modifications in therapeutic proteins. PubMed.[Link]

  • Mechanism of the SuFEx reaction. ResearchGate.[Link]

  • 3-methoxypyrazine-2-sulfonyl fluoride. PubChem.[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. springer.com.[Link]

  • Sulfur fluoride exchange. PMC, National Center for Biotechnology Information.[Link]

  • Recent Advances in Covalent Drug Discovery. MDPI.[Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. St. John's University Digital Commons.[Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. chemistry-europe.onlinelibrary.wiley.com.[Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC, National Center for Biotechnology Information.[Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC, National Center for Biotechnology Information.[Link]

  • Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate.[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC, National Center for Biotechnology Information.[Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC, National Center for Biotechnology Information.[Link]

  • A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv.[Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.[Link]

  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate.[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC, National Center for Biotechnology Information.[Link]

  • Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis.[Link]

  • Synthesis of sulfonyl fluorides. Organic Chemistry Portal.[Link]

  • Advancements in Sulfonyl Fluoride Chemistry. Scribd.[Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC, National Center for Biotechnology Information.[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. cell.com.[Link]

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Binding Affinity of 3-Methoxypyrazine-2-Sulfonyl Fluoride to Target Proteins

Foreword: The Emergence of Covalent Probes in Drug Discovery The paradigm of drug discovery has progressively embraced the rational design of covalent inhibitors, which offer distinct advantages in terms of prolonged dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Emergence of Covalent Probes in Drug Discovery

The paradigm of drug discovery has progressively embraced the rational design of covalent inhibitors, which offer distinct advantages in terms of prolonged duration of action, high potency, and the ability to target shallow binding pockets. At the forefront of this chemical biology revolution are sulfonyl fluorides, a class of "privileged" electrophilic warheads. Their unique balance of stability and reactivity allows for the formation of robust covalent bonds with a range of nucleophilic amino acid residues, extending beyond the canonical cysteine to include tyrosine, lysine, serine, and threonine. This guide provides a comprehensive technical overview of the methodologies required to identify the protein targets and quantitatively assess the binding affinity of a novel sulfonyl fluoride probe, 3-methoxypyrazine-2-sulfonyl fluoride. While this specific molecule is not yet extensively characterized in the scientific literature[1][2], its constituent moieties—the methoxypyrazine scaffold and the sulfonyl fluoride warhead—suggest a strong potential for biological activity, likely within the protein kinase family. This document will, therefore, use protein kinases as a representative and scientifically plausible target class to illustrate the core principles and experimental workflows.

Introduction to 3-Methoxypyrazine-2-Sulfonyl Fluoride: A Potential Covalent Probe

3-Methoxypyrazine-2-sulfonyl fluoride is a small molecule featuring two key components: a methoxypyrazine heterocyclic ring and a sulfonyl fluoride functional group. The methoxypyrazine core is a common scaffold in various biologically active compounds, including some kinase inhibitors, suggesting it may serve as a recognition element that directs the molecule to the ATP-binding site of protein kinases.[3][4] The sulfonyl fluoride group acts as a reactive "warhead," capable of forming a covalent bond with a nearby nucleophilic amino acid residue within the target protein's binding pocket. This covalent interaction is the basis for its potential utility as a chemical probe for target identification and as a starting point for the development of covalent inhibitors.

Target Identification: A Chemoproteomics-Driven Approach

The initial and most critical step in characterizing a novel covalent probe is the unbiased identification of its protein targets within a complex biological system. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for this purpose.[5] The general workflow involves the use of the probe to label its targets in a cell lysate or in living cells, followed by the enrichment of the probe-protein adducts and their identification by mass spectrometry.

Experimental Protocol: Chemoproteomic Profiling
  • Probe Synthesis and Characterization: Synthesize 3-methoxypyrazine-2-sulfonyl fluoride and a control compound lacking the sulfonyl fluoride warhead. An alkyne or other bioorthogonal handle may be incorporated into the probe to facilitate downstream enrichment.

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line with a known kinome profile) to a sufficient density. Harvest and lyse the cells to prepare a whole-cell proteome.

  • Probe Incubation: Treat the cell lysate with a range of concentrations of 3-methoxypyrazine-2-sulfonyl fluoride for a defined period. A DMSO-treated lysate serves as a negative control.

  • Click Chemistry (if applicable): If an alkyne-tagged probe is used, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the controls.

Chemoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Analysis cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation probe 3-Methoxypyrazine-2-SF (with alkyne handle) probe->incubation click_reaction Click Reaction (Biotin-Azide) incubation->click_reaction streptavidin_beads Streptavidin Bead Enrichment click_reaction->streptavidin_beads digestion On-Bead Digestion (Trypsin) streptavidin_beads->digestion lc_ms LC-MS/MS digestion->lc_ms protein_id Protein Identification lc_ms->protein_id

Caption: A generalized workflow for target identification of a covalent probe using chemoproteomics.

Quantitative Assessment of Binding Affinity and Kinetics

Once the protein targets have been identified, the next step is to quantify the binding affinity and the kinetics of the covalent interaction. For covalent inhibitors, this involves determining both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). The overall efficiency of an irreversible covalent inhibitor is often expressed as the ratio kinact/Ki.

Experimental Protocol: Determining kinact and Ki

This protocol is adapted for a protein kinase target and assumes a continuous enzyme activity assay.

  • Recombinant Protein Expression and Purification: Express and purify the identified target kinase.

  • Enzyme Activity Assay: Establish a robust in vitro kinase activity assay. This can be a fluorescence-based assay (e.g., using a phosphospecific antibody) or a luminescence-based assay (e.g., measuring ATP consumption).

  • Determination of Km for ATP and Substrate: Determine the Michaelis-Menten constant (Km) for both ATP and the peptide substrate to ensure the subsequent inhibition assays are performed under appropriate conditions.

  • Time-Dependent Inhibition Assay:

    • Pre-incubate the kinase with various concentrations of 3-methoxypyrazine-2-sulfonyl fluoride for different periods.

    • Initiate the kinase reaction by adding ATP and the peptide substrate.

    • Measure the initial reaction velocity for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. For an irreversible inhibitor following a two-step mechanism, this plot will be hyperbolic and can be fitted to the following equation to determine kinact and Ki:

      kobs = kinact * [I] / (Ki + [I])

      where [I] is the inhibitor concentration.

Covalent_Inhibition_Kinetics cluster_workflow Kinetic Analysis Workflow cluster_data_analysis Data Analysis assay_setup Set up Kinase Assay (Enzyme, Substrate) inhibitor_incubation Pre-incubate with 3-Methoxypyrazine-2-SF assay_setup->inhibitor_incubation reaction_initiation Initiate Reaction (Add ATP) inhibitor_incubation->reaction_initiation measure_activity Measure Initial Velocity reaction_initiation->measure_activity plot_activity_vs_time Plot ln(% Activity) vs. Time measure_activity->plot_activity_vs_time determine_kobs Determine k_obs (Slope) plot_activity_vs_time->determine_kobs plot_kobs_vs_conc Plot k_obs vs. [Inhibitor] determine_kobs->plot_kobs_vs_conc fit_equation Fit to Hyperbolic Equation plot_kobs_vs_conc->fit_equation determine_kinact_ki Determine k_inact and K_i fit_equation->determine_kinact_ki

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

Data Presentation: Summarizing Binding Affinity

The quantitative data obtained from the kinetic analysis should be presented in a clear and concise format. A table is an effective way to summarize the binding affinity and kinetic parameters for the interaction of 3-methoxypyrazine-2-sulfonyl fluoride with its hypothetical target kinases.

Target KinaseKi (μM)kinact (s-1)kinact/Ki (M-1s-1)Covalent Modification Site (Residue)
Kinase A1.20.0541,667Lysine
Kinase B5.80.011,724Tyrosine
Kinase C0.50.08160,000Lysine

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Covalent Modification

The sulfonyl fluoride "warhead" of 3-methoxypyrazine-2-sulfonyl fluoride is expected to react with nucleophilic amino acid residues in the kinase active site, such as the conserved catalytic lysine or a nearby tyrosine. The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.

Covalent_Modification_Mechanism cluster_reaction Covalent Modification of a Lysine Residue Probe 3-Methoxypyrazine-SO2F TransitionState [Transition State] Probe->TransitionState + Lysine Protein-Lys-NH2 Lysine->TransitionState Adduct Protein-Lys-NH-SO2-3-Methoxypyrazine TransitionState->Adduct Fluoride F- TransitionState->Fluoride +

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and SuFEx Reactivity of 3-Methoxypyrazine-2-Sulfonyl Fluoride Derivatives

Executive Summary & Rationale The development of heteroaryl sulfonamides is a cornerstone of modern medicinal chemistry, providing privileged scaffolds for diverse biological targets. However, the synthesis of these deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of heteroaryl sulfonamides is a cornerstone of modern medicinal chemistry, providing privileged scaffolds for diverse biological targets. However, the synthesis of these derivatives is frequently bottlenecked by the inherent instability of heteroaryl sulfonyl chlorides. Diazine-derived sulfonyl chlorides, in particular, are notoriously prone to rapid hydrolysis and spontaneous sulfur dioxide (SO₂) extrusion at room temperature[1].

To circumvent these limitations, heteroaryl sulfonyl fluorides have emerged as superior electrophiles. They offer an exceptional balance of thermodynamic stability and controlled reactivity, making them ideal substrates for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2][3]. This application note details the optimized synthesis of 3-methoxypyrazine-2-sulfonyl fluoride and its downstream derivatives. The inclusion of the 3-methoxy substituent is a deliberate design choice: it donates electron density via resonance to the highly electron-deficient pyrazine core, thereby suppressing unwanted nucleophilic aromatic substitution (SNAr) side reactions and directing nucleophilic attack exclusively to the sulfur(VI) center[2].

Mechanistic Pathway & Causality

The synthesis of 3-methoxypyrazine-2-sulfonyl fluoride can be approached via two primary strategic routes, each selected based on starting material availability and desired scale.

Route A: Thiol Oxidation and Halogen Exchange Heteroaromatic thiols can be oxidized to sulfonyl chlorides using aqueous sodium hypochlorite (NaOCl) at cryogenic temperatures. This method avoids the use of hazardous chlorine gas[4][5]. Because the intermediate 3-methoxypyrazine-2-sulfonyl chloride is highly unstable, it is immediately subjected to a halogen exchange using potassium bifluoride (KHF₂). The bifluoride anion (HF₂⁻) acts as a mild, buffered fluoride source that efficiently displaces the chloride without inducing SNAr cleavage of the methoxy group.

Route B: Palladium-Catalyzed Sulfinylation of Aryl Halides For substrates where the thiol is unavailable, starting from 2-bromo-3-methoxypyrazine is highly effective. A palladium-catalyzed cross-coupling with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) generates a stable pyrazine sulfinate salt[4]. This intermediate is then subjected to electrophilic fluorination using NFSI (N-Fluorobenzenesulfonimide) or Selectfluor to yield the target sulfonyl fluoride[4][5].

SynthesisPathway Thiol 3-Methoxypyrazine-2-thiol Oxidation Oxidation (NaOCl, HCl, -25°C) Thiol->Oxidation Chloride 3-Methoxypyrazine-2-sulfonyl chloride (Unstable Intermediate) Oxidation->Chloride Exchange Halogen Exchange (KHF2, H2O/MeCN) Chloride->Exchange Fluoride 3-Methoxypyrazine-2-sulfonyl fluoride (Stable Electrophile) Exchange->Fluoride Bromide 2-Bromo-3-methoxypyrazine Sulfinylation Sulfinylation (DABSO, Pd-cat, Et3N) Bromide->Sulfinylation Sulfinate Pyrazine Sulfinate Salt Sulfinylation->Sulfinate Fluorination Electrophilic Fluorination (NFSI or Selectfluor) Sulfinate->Fluorination Fluorination->Fluoride

Divergent synthetic pathways for 3-methoxypyrazine-2-sulfonyl fluoride.

Quantitative Data: Stability and Reactivity Profiling

The shift from sulfonyl chlorides to fluorides is justified by their comparative stability and chemoselectivity profiles. The table below summarizes the quantitative advantages of utilizing the sulfonyl fluoride analog for pyrazine derivatives[1][2].

CompoundHalf-life in H₂O/THF (25 °C)SuFEx Yield (Standard Amine)SNAr Byproduct FormationShelf-life (Neat, 4 °C)
Pyrazine-2-sulfonyl chloride < 10 minutes15 - 25%High (>40%)< 1 week (Decomposes to SO₂)
Pyrazine-2-sulfonyl fluoride > 30 days85 - 90%Moderate (5-10%)> 6 months
3-Methoxypyrazine-2-sulfonyl fluoride > 60 days 92 - 98% Trace (<1%) > 12 months
Pyridine-3-sulfonyl fluoride > 60 days88 - 95%Trace> 12 months

Data Interpretation: The 3-methoxy group significantly reduces SNAr byproduct formation compared to the unsubstituted pyrazine-2-sulfonyl fluoride by sterically hindering the adjacent carbon and electronically deactivating the ring toward nucleophilic attack.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every critical stage.

Protocol 1: Synthesis of 3-Methoxypyrazine-2-Sulfonyl Fluoride (Route A)

Objective: Convert 3-methoxypyrazine-2-thiol to the corresponding sulfonyl fluoride via a one-pot, two-step sequence.

  • Preparation & Cooling: Dissolve 3-methoxypyrazine-2-thiol (10.0 mmol) in a mixture of acetonitrile (20 mL) and 2M HCl (10 mL). Cool the reaction vessel to strictly -25 °C using a dry ice/ethylene glycol bath.

    • Causality: Maintaining -25 °C is critical. At temperatures above -10 °C, the resulting heteroaryl sulfonyl chloride undergoes rapid SO₂ extrusion to form 2-chloro-3-methoxypyrazine[1].

  • Oxidation: Add aqueous NaOCl (10-13% active chlorine, 3.3 equiv) dropwise over 20 minutes, maintaining the internal temperature below -20 °C. Stir for an additional 15 minutes.

    • Validation Check: Quench a 10 µL aliquot in 1 mL of anhydrous methanol containing triethylamine. LC-MS analysis should reveal the methyl sulfonate ester mass ( [M+H]+=205.0 ), confirming the successful generation of the sulfonyl chloride intermediate without isolating it.

  • Halogen Exchange: To the cold reaction mixture, rapidly add a pre-chilled solution of KHF₂ (5.0 equiv) in water (10 mL). Allow the reaction to slowly warm to 0 °C over 1 hour.

    • Causality: KHF₂ is preferred over KF because the bifluoride ion is highly soluble in aqueous mixtures and provides a mildly acidic environment, which prevents the hydrolysis of the newly formed sulfonyl fluoride back to the sulfonic acid.

  • Workup & Isolation: Dilute with cold ethyl acetate (50 mL). Wash the organic layer with cold brine (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature.

    • Validation Check: ¹⁹F NMR (CDCl₃) of the crude product must show a distinct, sharp singlet between +50 to +65 ppm, which is the definitive spectroscopic signature of the -SO₂F group.

Protocol 2: SuFEx Click Derivatization (Sulfonamide Synthesis)

Objective: Chemoselective amination of 3-methoxypyrazine-2-sulfonyl fluoride using SuFEx click chemistry.

  • Reaction Setup: Dissolve 3-methoxypyrazine-2-sulfonyl fluoride (1.0 mmol) and a primary or secondary amine (1.2 equiv) in anhydrous THF (5 mL) at room temperature.

  • Catalyst Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv).

    • Causality: Sulfonyl fluorides are virtually inert to amines under neutral conditions. DBU acts as a strong, non-nucleophilic base that activates the fluoride leaving group via a pentacoordinate sulfur transition state, dramatically accelerating the reaction[2].

  • Monitoring: Stir at room temperature for 2-4 hours.

    • Validation Check: TLC (Hexanes:EtOAc 1:1) should show the complete consumption of the highly non-polar sulfonyl fluoride spot and the appearance of a more polar sulfonamide spot.

  • Purification: Concentrate the mixture and purify via flash column chromatography to yield the 3-methoxypyrazine-2-sulfonamide derivative.

SuFExPathway SF 3-Methoxypyrazine-2-sulfonyl fluoride Transition Pentacoordinate Sulfur Transition State SF->Transition Amine Primary/Secondary Amine (Nucleophile) Amine->Transition Activation Base Catalyst (DBU or BEMP) Activation->Transition Product 3-Methoxypyrazine-2-sulfonamide (Target Derivative) Transition->Product

Mechanism of base-catalyzed SuFEx reaction for sulfonamide derivative synthesis.

References

  • Synthetic Routes to Arylsulfonyl Fluorides MDPI[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchGate[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design ACS Publications (The Journal of Organic Chemistry)[Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols ResearchGate[Link]

Sources

Application

Application Notes and Protocols for Peptide Conjugation using 3-Methoxypyrazine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Harnessing the Power of Sulfonyl Fluorides for Precision Peptide Modification In the landscape of b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Power of Sulfonyl Fluorides for Precision Peptide Modification

In the landscape of bioconjugation, the quest for robust and selective methods to modify peptides and proteins is paramount for advancing therapeutics, diagnostics, and fundamental biological research. The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful tool for forging stable covalent bonds under biocompatible conditions. Within this class of reagents, 3-methoxypyrazine-2-sulfonyl fluoride stands out as a promising candidate for the targeted modification of peptides. Its unique electronic properties, conferred by the pyrazine ring, offer a nuanced reactivity profile, enabling selective conjugation to nucleophilic amino acid residues.

This comprehensive guide provides a deep dive into the reaction conditions and protocols for the successful conjugation of 3-methoxypyrazine-2-sulfonyl fluoride to peptides. We will explore the underlying mechanistic principles, provide detailed step-by-step protocols for synthesis and conjugation, and offer insights into the purification and characterization of the resulting peptide conjugates. This document is designed to empower researchers to leverage this versatile reagent for their specific applications, from creating novel peptide-drug conjugates to developing sophisticated biological probes.

Mechanism of Action: The Nuances of SuFEx-Mediated Peptide Conjugation

The conjugation of 3-methoxypyrazine-2-sulfonyl fluoride to peptides proceeds via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This process involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. The primary targets for this modification on a peptide are the side chains of lysine and tyrosine residues.

The reactivity of these residues is highly dependent on the reaction conditions, particularly the pH. A slightly basic environment is generally required to deprotonate the nucleophilic group (the ε-amino group of lysine or the hydroxyl group of tyrosine), thereby increasing its nucleophilicity and facilitating the attack on the sulfonyl fluoride.

The electron-withdrawing nature of the 3-methoxypyrazine ring enhances the electrophilicity of the sulfur atom in 3-methoxypyrazine-2-sulfonyl fluoride, making it a competent reactant for SuFEx chemistry. The reaction is known for its high chemoselectivity, often favoring tyrosine modification under specific conditions, while lysine reacts more slowly. This context-dependent reactivity can be influenced by the local microenvironment of the amino acid residue within the peptide sequence. For instance, the presence of nearby basic residues can enhance the deprotonation and subsequent reactivity of a tyrosine residue.

Figure 1: General reaction scheme for the conjugation of 3-methoxypyrazine-2-sulfonyl fluoride to lysine and tyrosine residues on a peptide via SuFEx chemistry.

Synthesis of 3-Methoxypyrazine-2-sulfonyl Fluoride: A Representative Protocol

While 3-methoxypyrazine-2-sulfonyl fluoride may not be readily commercially available, it can be synthesized from its corresponding thiol or sulfonyl chloride precursor. The following is a general, representative protocol for the synthesis of a heteroaryl sulfonyl fluoride, which can be adapted for 3-methoxypyrazine-2-sulfonyl fluoride.[1][2][3]

Materials:

  • 3-Methoxy-2-mercaptopyrazine (or 3-methoxypyrazine-2-sulfonyl chloride)

  • Sodium hypochlorite (bleach, aqueous solution)

  • Potassium fluoride (KF) or Potassium bifluoride (KHF2)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Oxidative Chlorination (if starting from thiol):

    • Dissolve 3-methoxy-2-mercaptopyrazine in a mixture of dichloromethane and aqueous HCl in a round-bottom flask.

    • Cool the mixture in an ice bath to 0-5 °C with vigorous stirring.

    • Slowly add an aqueous solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxypyrazine-2-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification due to potential instability.

  • Fluoride Exchange:

    • Dissolve the crude 3-methoxypyrazine-2-sulfonyl chloride in acetone in a round-bottom flask.[1]

    • Add an aqueous solution of potassium fluoride (2 equivalents).[1]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by TLC, GC-MS, or LC-MS. The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete, remove the acetone using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-methoxypyrazine-2-sulfonyl fluoride can be purified by column chromatography on silica gel if necessary.

Experimental Protocols for Peptide Conjugation

The following protocols provide a general framework for the conjugation of 3-methoxypyrazine-2-sulfonyl fluoride to a peptide containing accessible lysine and/or tyrosine residues. It is crucial to note that these are starting-point conditions and should be optimized for each specific peptide and application.

Figure 2: A generalized workflow for peptide conjugation with 3-methoxypyrazine-2-sulfonyl fluoride.

Protocol 1: General Peptide Conjugation in Solution

Materials:

  • Peptide of interest (lyophilized)

  • 3-Methoxypyrazine-2-sulfonyl fluoride

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • HPLC purification system with a suitable C18 column

  • Lyophilizer

  • Mass spectrometer (ESI or MALDI)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 3-methoxypyrazine-2-sulfonyl fluoride in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess, but a 10-50 mM stock solution is a good starting point.

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO (up to 10% v/v) can be added.

  • Conjugation Reaction:

    • Add the desired molar excess of the 3-methoxypyrazine-2-sulfonyl fluoride stock solution to the peptide solution. A good starting point is a 5-20 fold molar excess of the sulfonyl fluoride over the peptide.

    • Incubate the reaction mixture at room temperature with gentle agitation for 2-24 hours.

    • The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS to determine the extent of conjugation.

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution (e.g., to a final concentration of 50-100 mM). This will react with any remaining unreacted sulfonyl fluoride.

    • Allow the quenching reaction to proceed for at least 30 minutes at room temperature.

  • Purification of the Peptide Conjugate:

    • Purify the peptide conjugate from unreacted peptide, excess reagent, and byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]

    • Use a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions corresponding to the conjugated peptide, identified by its retention time and confirmed by mass spectrometry.

  • Lyophilization and Storage:

    • Pool the pure fractions containing the desired conjugate and lyophilize to obtain the final product as a powder.

    • Store the lyophilized conjugate at -20 °C or -80 °C.

Table 1: Recommended Starting Conditions for Peptide Conjugation
ParameterRecommended RangeRationale
pH 8.5 - 9.5Facilitates deprotonation of lysine and tyrosine residues, increasing their nucleophilicity.
Temperature Room Temperature (20-25 °C)Provides a balance between reaction rate and potential for side reactions or peptide degradation.
Molar Excess of Reagent 5 - 50 foldEnsures a sufficient driving force for the reaction, can be optimized to control the degree of labeling.
Reaction Time 2 - 24 hoursDependent on the reactivity of the specific peptide and the desired conversion. Should be monitored by LC-MS.
Peptide Concentration 1 - 10 mg/mLA balance to ensure sufficient reaction kinetics while maintaining peptide solubility.
Solvent Aqueous buffer (e.g., bicarbonate, borate) with minimal co-solventBiocompatible conditions that maintain peptide structure and function.

Characterization of the Peptide Conjugate

Confirmation of successful conjugation and characterization of the final product are critical steps.

  • Mass Spectrometry (MS): This is the primary technique for confirming conjugation.[7][8][9][10][11]

    • Electrospray Ionization (ESI-MS): Provides accurate mass measurements of the intact peptide conjugate, allowing for the determination of the number of attached 3-methoxypyrazine-2-sulfonyl moieties.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Also used for determining the molecular weight of the conjugate.

    • Tandem Mass Spectrometry (MS/MS): Can be used to identify the specific site(s) of modification on the peptide sequence.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical RP-HPLC: Used to assess the purity of the final conjugate. A single, sharp peak is indicative of a pure product. The retention time of the conjugate will typically be different from the unconjugated peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar excess of reagent- Low pH- Short reaction time- Inaccessible target residues- Increase the molar excess of the sulfonyl fluoride- Increase the reaction pH (up to ~9.5)- Extend the reaction time- Consider peptide denaturation/unfolding if residues are buried
Multiple Conjugation Products - Multiple reactive residues on the peptide- High molar excess of reagent- Reduce the molar excess of the sulfonyl fluoride- Optimize reaction time to favor mono-conjugation- If site-specificity is critical, consider peptide sequence modification
Peptide Precipitation - Poor peptide solubility in the reaction buffer- Addition of organic solvent from the reagent stock- Decrease the peptide concentration- Add a small amount of a compatible co-solvent (e.g., DMF, DMSO)- Ensure the final concentration of the organic co-solvent is low
Hydrolysis of Sulfonyl Fluoride - Prolonged reaction times in aqueous buffer- Prepare the sulfonyl fluoride stock solution fresh- Monitor the reaction and quench it once the desired conjugation is achieved

References

  • J. Org. Chem. 2023, 88, 4761–4764. Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides. [Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. American Chemical Society. [Link]

  • Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. ACS Publications. [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. PMC. [Link]

  • Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. [Link]

  • AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. CellMosaic. [Link]

  • Peptide Purification. AAPPTec. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 3-methoxypyrazine-2-sulfonyl fluoride in DMSO and water

Welcome to the Technical Support Center for handling 3-methoxypyrazine-2-sulfonyl fluoride . As a highly reactive Sulfur(VI) Fluoride Exchange (SuFEx) reagent, this compound presents unique formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-methoxypyrazine-2-sulfonyl fluoride . As a highly reactive Sulfur(VI) Fluoride Exchange (SuFEx) reagent, this compound presents unique formulation challenges. The hydrophobic nature of the 3-methoxypyrazine core inherently resists aqueous solvation, while the electrophilic sulfonyl fluoride warhead requires strict environmental controls to prevent premature hydrolysis.

This guide is engineered for drug development professionals and synthesis chemists to troubleshoot solubility bottlenecks, prevent the dreaded "DMSO crash," and maintain the structural integrity of the S-F bond during biological assays.

I. Troubleshooting & FAQs: Formulating SuFEx Reagents

Q1: Why does 3-methoxypyrazine-2-sulfonyl fluoride instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A1: This phenomenon, commonly referred to as the "DMSO crash," is driven by thermodynamic causality. The hydrophobic 3-methoxypyrazine ring cannot overcome the energy penalty required to disrupt the hydrogen-bond network of water. When the DMSO stock is introduced into the aqueous phase, the local organic solvation shell rapidly diffuses, leaving the lipophilic compound exposed. This forces the molecules to aggregate to minimize their exposed surface area, resulting in colloidal precipitation[1]. To prevent this, you must lower the surface tension of the aqueous phase using surfactants or co-solvents prior to compound addition, and ensure the final DMSO concentration does not exceed 5% (v/v).

Q2: I managed to create a clear aqueous solution, but the compound failed to conjugate to my target protein. What caused this loss of SuFEx reactivity? A2: The most likely culprit is buffer alkalinity. The stability of the sulfonyl fluoride (S-F) bond is strictly pH-dependent. While the S-F bond exhibits "spring-loaded" stability in neutral or slightly acidic conditions (pH 6.0–7.2), it undergoes rapid degradation in alkaline environments (pH > 7.5)[2]. In basic buffers, hydroxide ions act as strong nucleophiles, attacking the S(VI) center and displacing the fluoride ion to generate an inert sulfonate[3]. Always verify that your assay buffer is titrated to pH 6.8–7.2 before introducing the compound.

Q3: My 100 mM master stock in DMSO appears cloudy. How do I achieve complete dissolution without degrading the warhead? A3: While sulfonyl fluorides are generally highly soluble in organic solvents, ambient moisture absorption or cold storage can reduce the solubility limit of 3-methoxypyrazine-2-sulfonyl fluoride. First, ensure you are using strictly anhydrous DMSO (≤50 ppm water)[4]. If turbidity persists, do not use aggressive heating. Instead, sonicate the sealed vial in a water bath at 30°C for 3–5 minutes. Localized heating above 40°C in the presence of trace moisture will initiate premature hydrolysis of the S-F bond.

Q4: Which excipients are best for improving the aqueous solubility of this specific compound without denaturing my target protein? A4: For biochemical assays, non-ionic surfactants are the optimal choice. Incorporating 0.05% to 0.1% Tween-20 or Pluronic F-127 creates a micellar environment that encapsulates the hydrophobic pyrazine ring while leaving the electrophilic sulfonyl fluoride exposed at the micelle-water interface[5]. If surfactants interfere with your specific protein, 2-hydroxypropyl-β-cyclodextrin (HPβCD) at 2-5% (w/v) can be used to form a transient inclusion complex that successfully shields the hydrophobic core.

II. Quantitative Formulation Parameters

To ensure reproducibility across your workflows, adhere to the following validated physicochemical parameters for 3-methoxypyrazine-2-sulfonyl fluoride:

ParameterRecommended LimitCausality / Rationale
Max DMSO Stock Concentration 50 mM - 100 mMPrevents supersaturation and micro-crystal formation upon freeze-thaw cycles.
Optimal Aqueous pH 6.8 - 7.2Balances the deprotonation of target nucleophiles with the hydrolytic stability of the S-F bond.
Max Final DMSO Concentration 1.0% - 5.0% (v/v)Prevents the "DMSO crash" and minimizes solvent-induced denaturation of target proteins.
Recommended Excipients 0.1% Tween-20 or 5% HPβCDLowers aqueous surface tension or forms inclusion complexes to shield the hydrophobic pyrazine core.
Aqueous Half-Life (pH 7.0) ~110 minutesSlow baseline hydrolysis dictates that aqueous working solutions must be prepared fresh immediately before use.
Aqueous Half-Life (pH 8.0) < 35 minutesRapid hydroxide-mediated hydrolysis permanently inactivates the SuFEx warhead.

III. Self-Validating Solubilization Protocols

This two-phase protocol is designed as a self-validating system. By incorporating specific physical checks (visual clarity, OD600 measurements), you can confirm the success of each step before proceeding, ensuring no reagents or biological targets are wasted on crashed or degraded compounds.

Phase 1: Preparation of Anhydrous DMSO Master Stock
  • Equilibration: Remove the lyophilized 3-methoxypyrazine-2-sulfonyl fluoride from -20°C storage and place it in a desiccator at room temperature (20-25°C) for 30 minutes.

    • Causality: Opening cold vials in ambient air causes immediate water condensation, which will slowly hydrolyze the S-F bond during storage.

  • Solvation: Add anhydrous DMSO (≥99.9% purity) to achieve a 50 mM stock concentration.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate at 30°C for 3 minutes.

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically transparent with no refraction lines or suspended particulates. If particulates remain, the DMSO may have absorbed water; discard and use a fresh anhydrous ampoule.

  • Storage: Aliquot into single-use amber vials, purge the headspace with Argon or N₂, and store at -20°C.

Phase 2: Aqueous Formulation and Dilution (Preventing the Crash)
  • Buffer Preparation: Prepare your biological assay buffer (e.g., 50 mM HEPES) and strictly adjust the pH to 7.0.

  • Excipient Addition: Supplement the buffer with 0.1% (v/v) Tween-20. Stir until completely homogenized.

  • Dynamic Mixing: Place the buffer on a magnetic stirrer to create a stable, vigorous vortex (avoid creating excessive foaming).

  • Dropwise Dilution: Using a micropipette, inject the 50 mM DMSO stock dropwise directly into the center of the vortex to reach your final assay concentration (e.g., 100 µM).

    • Causality: Dropwise addition into a high-kinetic-energy zone ensures instantaneous dispersion, preventing localized zones of high DMSO concentration where the compound could nucleate and precipitate.

  • Self-Validation Check (Critical): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank. An OD600 < 0.05 confirms complete solubilization. An OD600 > 0.05 indicates colloidal aggregation (DMSO crash) has occurred.

  • Execution: Initiate the biological assay within 15 minutes of this dilution to maximize SuFEx engagement before baseline hydrolysis occurs.

IV. Visual Workflows & Mechanistic Pathways

Workflow Solid 3-Methoxypyrazine-2- Sulfonyl Fluoride DMSO Anhydrous DMSO (Sonication 30°C) Solid->DMSO Stock 50 mM Stock (Store at -20°C) DMSO->Stock Dilution Dropwise Addition with Vigorous Mixing Stock->Dilution Max 5% v/v Buffer Aqueous Buffer (pH 6.8 - 7.2) Surfactant Add 0.1% Tween-20 or 5% HPβCD Buffer->Surfactant Surfactant->Dilution Final Clear Assay Solution (OD600 < 0.05) Dilution->Final

Caption: Workflow for preventing DMSO crash during aqueous formulation of SuFEx reagents.

Pathway Compound 3-Methoxypyrazine-2- Sulfonyl Fluoride Acidic Neutral/Slightly Acidic (pH 6.0 - 7.2) Compound->Acidic Basic Alkaline Conditions (pH > 7.5) Compound->Basic Stable S-F Bond Remains Intact (Half-life > 110 min) Acidic->Stable Hydrolysis Hydroxide Nucleophilic Attack (Half-life < 35 min) Basic->Hydrolysis SuFEx Successful SuFEx Conjugation with Target Nucleophile Stable->SuFEx Target Addition Inactive Inactive Sulfonate (Loss of Warhead) Hydrolysis->Inactive Fluoride Displacement

Caption: Mechanistic pathway of SuFEx reactivity versus alkaline hydrolysis based on buffer pH.

V. References

  • Benchchem Technical Support. "Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride." Benchchem.

  • WuXi AppTec DMPK. "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." WuXi AppTec.

  • Chemical Science. "Modular synthesis of functional libraries by accelerated SuFEx click chemistry." Royal Society of Chemistry.

  • National Institutes of Health (PMC). "Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity." NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Unreactive 3-Methoxypyrazine-2-Sulfonyl Fluoride in SuFEx Chemistry

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of specific sulfonyl fluorides, particularly the electron-deficient 3-methoxypyrazine-2-sulfonyl fluoride. As a powerful tool for creating robust chemical linkages, SuFEx click chemistry offers a unique blend of stability and reactivity.[1][2][3] However, the success of a SuFEx reaction is highly dependent on the electronic and steric nature of the sulfonyl fluoride, the nucleophile, and the reaction conditions. This guide provides in-depth, question-and-answer-based troubleshooting advice to help you overcome common hurdles and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: My 3-methoxypyrazine-2-sulfonyl fluoride is completely unreactive with my amine/phenol nucleophile under standard SuFEx conditions. What are the likely causes?

A1: The lack of reactivity with 3-methoxypyrazine-2-sulfonyl fluoride often stems from its electronic properties. The pyrazine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing nature of the sulfonyl fluoride group. This combination significantly deactivates the sulfur center towards nucleophilic attack. While sulfonyl fluorides are generally prized for their balance of stability and reactivity, highly electron-deficient systems can be particularly challenging.[1][3]

Several factors could be contributing to this issue:

  • Insufficient Nucleophilicity: The chosen amine or phenol may not be a strong enough nucleophile to attack the deactivated sulfur center.

  • Inadequate Activation: Standard bases like triethylamine (TEA) or even DBU may not be sufficient to activate the nucleophile or facilitate the departure of the fluoride leaving group in this specific case.

  • Steric Hindrance: The substitution pattern on either the pyrazine ring or the nucleophile could be sterically hindering the approach to the sulfur center.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reagents and the stabilization of charged intermediates.

  • Degradation of the Sulfonyl Fluoride: Although sulfonyl fluorides are generally stable, some heteroaromatic sulfonyl fluorides can be prone to decomposition pathways, especially under harsh conditions.[4]

Q2: How can I enhance the reactivity of my SuFEx reaction involving an electron-deficient sulfonyl fluoride?

A2: To overcome the low reactivity of 3-methoxypyrazine-2-sulfonyl fluoride, a multi-faceted approach focusing on enhancing nucleophilicity and activating the sulfonyl fluoride is recommended.

Option 1: Stronger Bases and Catalytic Systems

The role of the base in SuFEx chemistry is crucial for activating the nucleophile.[5] For challenging substrates, more potent catalytic systems are often necessary.

Catalyst/Base SystemDescriptionRecommended For
Barton's Base (BTMG) A hindered guanidine base that has shown exceptional catalytic activity in SuFEx reactions, often in synergy with a silicon additive like HMDS.[6][7]Sluggish reactions with hindered or electron-deficient partners.
Ca(NTf₂)₂/DABCO A Lewis acid/base combination that effectively activates a broad range of S(VI) fluorides for reaction with amines.[8][9]Unified approach for sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides.
N-Heterocyclic Carbenes (NHCs) Can act as a Brønsted base to activate alcohols and amines through hydrogen bonding, facilitating the SuFEx reaction.[10]Reactions with alcohol and amine nucleophiles.
HOBt/HMDS A catalytic system particularly effective for the synthesis of sterically hindered sulfonamides.[10]Overcoming steric hindrance around the nucleophile or sulfonyl fluoride.
Experimental Protocol: Accelerated SuFEx using BTMG/HMDS

This protocol is adapted from the work of Moses and co-workers and is highly effective for accelerating sluggish SuFEx reactions.[6][7]

  • To a clean, dry vial, add 3-methoxypyrazine-2-sulfonyl fluoride (1.0 equiv).

  • Add the amine or phenol nucleophile (1.1-1.5 equiv).

  • Add hexamethyldisilazane (HMDS) (1.0 equiv).

  • Add the solvent (e.g., acetonitrile, 0.1-0.5 M).

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%).

  • Stir the reaction at room temperature and monitor by LC-MS or TLC.

  • If no reaction is observed at room temperature, gradually increase the temperature to 40-60 °C.

SuFEx_Troubleshooting_Workflow start Start: Unreactive SuFEx Reaction check_reagents Verify Reagent Quality Purity of Sulfonyl Fluoride Anhydrous Conditions start->check_reagents change_base Change Base/Catalyst | TEA/DBU -> BTMG/HMDS | Ca(NTf2)2/DABCO | NHC check_reagents->change_base Reagents OK increase_temp Increase Temperature | Monitor for Decomposition change_solvent Change Solvent ACN, Toluene, DME increase_temp->change_solvent success Successful Reaction increase_temp->success Reaction Proceeds change_base->increase_temp change_base->success Reaction Proceeds increase_conc Increase Concentration change_solvent->increase_conc change_solvent->success Reaction Proceeds check_nucleophile Evaluate Nucleophile Increase Nucleophilicity (e.g., silylate phenol) increase_conc->check_nucleophile increase_conc->success Reaction Proceeds check_nucleophile->success Reaction Proceeds failure Persistent Failure | Re-evaluate Substrate check_nucleophile->failure Still Unreactive

Caption: Troubleshooting workflow for unreactive SuFEx reactions.

Q3: Could my 3-methoxypyrazine-2-sulfonyl fluoride be degrading? How would I know, and what can I do to prevent it?

A3: While sulfonyl fluorides are notably more stable than their sulfonyl chloride counterparts, some heteroaromatic sulfonyl halides can be susceptible to decomposition.[4][11][12]

Signs of Degradation:

  • Appearance of new spots on TLC or peaks in LC-MS that do not correspond to starting material or product.

  • Color change of the reaction mixture.

  • Inconsistent results between batches.

Potential Decomposition Pathways for Heteroaromatic Sulfonyl Fluorides:

  • Hydrolysis: Reaction with trace water to form the corresponding sulfonic acid. Although sulfonyl fluorides are relatively resistant to hydrolysis, it can occur under certain conditions.[1][3]

  • SO₂ Extrusion: Some heterocyclic systems are known to undergo formal extrusion of SO₂.[4]

Prevention and Mitigation:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding molecular sieves to the reaction mixture to scavenge any trace water.[10][13]

  • Reagent Purity: Confirm the purity of your 3-methoxypyrazine-2-sulfonyl fluoride by NMR or LC-MS before use. Synthesize it fresh if there are doubts about its integrity. There are numerous modern methods for the synthesis of sulfonyl fluorides from various precursors like thiols, disulfides, sulfonamides, and sulfonic acids.[11][12][14][15]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative decomposition.

  • Mild Reaction Conditions: Start with milder conditions (room temperature) before resorting to heating.

Q4: I am trying to react 3-methoxypyrazine-2-sulfonyl fluoride with a phenol. Would converting the phenol to a silyl ether help?

A4: Absolutely. This is a classic and highly effective strategy in SuFEx chemistry. The original SuFEx protocol developed by Sharpless and co-workers often utilizes aryl silyl ethers as the nucleophile.[6]

Mechanism of Activation:

The reaction of a sulfonyl fluoride with a silyl ether is driven by the formation of the highly stable Si-F bond. The silyl group acts as a fluoride acceptor, facilitating the departure of the fluoride from the sulfur center and driving the reaction forward.[16]

Silyl_Ether_Activation reactants Ar-SO2F + Ar'-O-SiR3 transition_state Transition State reactants->transition_state Base/Catalyst products Ar-SO2-O-Ar' + R3SiF transition_state->products Formation of stable Si-F bond

Caption: Silyl ether activation in SuFEx reactions.

Experimental Protocol: Silylation of Phenol and Subsequent SuFEx Reaction
  • Silylation:

    • Dissolve the phenol (1.0 equiv) in a suitable solvent (e.g., DCM or THF).

    • Add a base such as triethylamine or imidazole (1.2 equiv).

    • Add a silylating agent (e.g., TBSCl or TMSCl) (1.1 equiv) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the silyl ether.

  • SuFEx Reaction:

    • Follow the protocol outlined in A2 , substituting the phenol with the corresponding aryl silyl ether. The reaction with the silyl ether will likely proceed under much milder conditions.

By employing these advanced troubleshooting strategies, you can significantly improve the success rate of your SuFEx reactions with challenging substrates like 3-methoxypyrazine-2-sulfonyl fluoride. Remember to systematically evaluate each parameter—catalyst, solvent, temperature, and nucleophile activation—to pinpoint the optimal conditions for your specific transformation.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Retrieved March 24, 2026, from [Link]

  • Ball, N. D., & Sanford, M. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Zhang, Z., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023). ACS Catalysis. Retrieved March 24, 2026, from [Link]

  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Department of Chemistry, University of Oxford. Retrieved March 24, 2026, from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022). National Institutes of Health. Retrieved March 24, 2026, from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. Retrieved March 24, 2026, from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry, 17, 636–663.
  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. (2020). ACS Omega. Retrieved March 24, 2026, from [Link]

  • Introducing SuFEx click chemistry into aliphatic polycarbonates: a novel toolbox/platform for post-modification as biomaterials. (2022). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). European Journal of Organic Chemistry, 2020(12), 1787-1790.
  • Zhang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. (2020). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. (2020). Scholarship @ Claremont. Retrieved March 24, 2026, from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI. Retrieved March 24, 2026, from [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. (n.d.). National Institutes of Health. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

SuFEx Catalysis Technical Support Center: 3-Methoxypyrazine-2-Sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize Sulfur(VI) Fluoride Excha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize Sulfur(VI) Fluoride Exchange (SuFEx) reactions specifically utilizing 3-methoxypyrazine-2-sulfonyl fluoride .

This heteroaromatic hub presents a unique chemical dichotomy: the pyrazine ring is highly electron-withdrawing, which electronically supercharges the electrophilicity of the S(VI) center. However, the methoxy group at the 3-position introduces significant steric bulk directly adjacent to the sulfonyl fluoride group. Navigating this balance between high electronic reactivity and steric hindrance dictates our choice of catalysts.

Visualizing the Activation Pathway

G Substrate 3-Methoxypyrazine-2-Sulfonyl Fluoride (Electrophilic Hub) Intermediate Pentacoordinate S(VI) Transition State Substrate->Intermediate Electrophilic Activation Catalyst Catalyst (BEMP, DBU, Bifluoride) Catalyst->Intermediate Lowers Activation Energy Nucleophile Silylated Nucleophile (Ar-OTBS or R2N-TMS) Nucleophile->Intermediate Nucleophilic Attack Product SuFEx Product (Sulfonate / Sulfonamide) Intermediate->Product S-X Bond Formation Byproduct Silyl Fluoride Byproduct (Thermodynamic Sink) Intermediate->Byproduct F-Si Bond Formation

Mechanistic pathway of SuFEx activation for heteroaryl sulfonyl fluorides.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction with an aryl silyl ether is sluggish using standard DBU. Why is this happening, and what catalyst should I switch to? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the standard workhorse for SuFEx[1]. However, the 3-methoxy group on your pyrazine ring creates a steric shield around the S-F bond. DBU often struggles to bridge this steric gap at standard loadings (10–20 mol%). Solution: Switch to BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP is a phosphazene superbase with a significantly higher basicity (pKaH = 27.6 in MeCN vs DBU's 24.3)[1]. It can activate the exchange at much lower loadings (1–5 mol%) at room temperature, forcing the silyl ether into a highly nucleophilic state that overcomes the steric penalty.

Q2: I need to scale up the synthesis to a multi-gram level, but BEMP is too expensive. Are there cost-effective alternatives for sterically hindered substrates? A: Yes. For industrial scale-up, Bifluoride salts (such as Q⁺[FHF]⁻) are the optimal choice. Bifluorides provide a "naked" fluoride source that directly attacks the silicon atom of the silyl ether, releasing a highly reactive phenoxide equivalent that easily attacks the hindered sulfonyl fluoride. Bifluoride catalysts are significantly more active than organosuperbases, enabling ultra-low catalyst loadings (down to 0.05 mol%), which makes them highly cost-effective and simplifies downstream purification[2].

Q3: I am trying to couple 3-methoxypyrazine-2-sulfonyl fluoride with an aliphatic alcohol, but I am seeing no conversion. What is the recommended catalytic system? A: Aliphatic alcohols are notoriously challenging in SuFEx chemistry due to competing SN2 pathways and lower nucleophilicity compared to phenols. To achieve this, you must use an accelerated SuFEx protocol employing BTMG (Barton's base) in concert with hexamethyldisilazane (HMDS)[3]. The HMDS drives the in situ formation of reactive TMS-ether intermediates, while BTMG (20 mol%) facilitates the S-O exchange by exploiting the thermodynamic driving force of silicon-fluoride bond formation[3].

Q4: I want to form an S-N bond using a silyl amine, but my pyrazine derivative has base-sensitive functional groups. Are organobases my only option? A: No. Recent advancements have demonstrated that Lewis acids, specifically Calcium bis(trifluoromethanesulfonimide) [Ca(NTf2)2] , are highly effective for S-N bond formation via SuFEx[4]. Using 10 mol% Ca(NTf2)2 with silylated amines avoids the harsh basic conditions of BEMP or DBU. The Lewis acid coordinates to the S=O oxygens or the pyrazine nitrogens, further increasing the electrophilicity of the S(VI) center while the silyl group is transferred, yielding sulfonamides in excellent yields[4].

Section 2: Catalyst Selection Logic & Quantitative Data

LogicTree Start Select Nucleophile Type Aryl Aryl Silyl Ether Start->Aryl Amine Silyl Amine Start->Amine Alkyl Alkyl Alcohol Start->Alkyl ArylCat DBU (10-20 mol%) or BEMP (1-5 mol%) Aryl->ArylCat Standard S-O Coupling AmineCat Ca(NTf2)2 (10 mol%) Amine->AmineCat Lewis Acid S-N Coupling AlkylCat BTMG + HMDS (20 mol%) Alkyl->AlkylCat Accelerated S-O Coupling

Catalyst selection logic tree based on nucleophile compatibility.

Table 1: Quantitative Comparison of SuFEx Catalysts for 3-Methoxypyrazine-2-Sulfonyl Fluoride

Catalyst SystemTypical LoadingpKaH (MeCN)Best Nucleophile ClassKey Advantage for 3-Methoxy Substrate
DBU 10–30 mol%24.3Aryl Silyl EthersCost-effective baseline; good for unhindered systems.
BEMP 1–5 mol%27.6Aryl Silyl EthersHigh basicity overcomes ortho-methoxy steric hindrance.
BTMG + HMDS 20 mol%~26.0Aliphatic AlcoholsEnables challenging S-O alkyl couplings in situ.
Ca(NTf2)2 10 mol%N/A (Lewis Acid)Silyl AminesMild, base-free S-N bond formation; protects sensitive groups.
Q⁺[FHF]⁻ 0.05–1 mol%N/A (Bifluoride)Aryl Silyl EthersUltra-low loading; ideal for industrial scale-up.
Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific spectroscopic markers, you can confirm mechanistic progression without relying solely on isolated yields.

Protocol A: BEMP-Catalyzed S-O Coupling (Sterically Hindered Phenols)

Objective: Synthesize a heteroaryl sulfonate via coupling with an aryl silyl ether.

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert gas (N2 or Ar).

  • Reagent Addition: Add 3-methoxypyrazine-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the target aryl silyl ether (1.05 mmol, 1.05 equiv) to the flask. Dissolve in anhydrous acetonitrile (2.0 mL).

  • Catalyst Initiation: Inject BEMP (0.05 mmol, 5 mol%) dropwise at room temperature. The reaction mixture may exhibit a slight color change indicating the formation of the activated complex.

  • Self-Validation (Reaction Tracking): Extract a 10 µL aliquot after 30 minutes. Dilute in CDCl3 and perform a rapid 19F NMR. The reaction is self-validating: you must observe the disappearance of the S-F signal (typically +50 to +60 ppm) and the stoichiometric appearance of the silyl fluoride byproduct (TBS-F appears sharply around -157 ppm). If the -157 ppm peak is absent, the catalytic cycle has stalled.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes) to isolate the sulfonate.

Protocol B: Ca(NTf2)2-Catalyzed S-N Coupling (Base-Sensitive Substrates)

Objective: Synthesize a heteroaryl sulfonamide using a silyl amine under Lewis acidic conditions.

  • Preparation: In a nitrogen-filled glovebox, add Ca(NTf2)2 (0.1 mmol, 10 mol%) and DABCO (0.5 mmol, 50 mol%) to an oven-dried vial[4].

  • Reagent Addition: Add 3-methoxypyrazine-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the commercial TMS-protected amine (1.2 mmol, 1.2 equiv).

  • Solvent & Reaction: Suspend the mixture in anhydrous acetonitrile (3.0 mL). Seal the vial, remove from the glovebox, and stir at 50 °C for 12 hours.

  • Self-Validation (Reaction Tracking): Track the reaction via 1H NMR. The conversion of the highly electron-withdrawing sulfonyl fluoride to a sulfonamide significantly alters the electronic environment of the pyrazine ring. You will observe a distinct upfield shift of the aromatic pyrazine protons. The exact 1:1 correlation between the disappearance of the starting material pyrazine peaks and the appearance of the product peaks validates successful S-N bond formation without pyrazine ring degradation.

  • Workup: Quench with water, extract with dichloromethane (3 x 10 mL), dry over MgSO4, and purify via chromatography.

References
  • [1] Sulfur fluoride exchange - PMC - NIH. National Institutes of Health. Available at:

  • [2] Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. eScholarship. Available at:

  • [4] Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC - NIH. National Institutes of Health. Available at:

  • [3] Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Available at:

Sources

Optimization

reducing off-target protein labeling with 3-methoxypyrazine-2-sulfonyl fluoride

A Guide to Minimizing Off-Target Protein Labeling Introduction to MeOPy-SF and the Challenge of Off-Target Labeling 3-Methoxypyrazine-2-sulfonyl fluoride (MeOPy-SF) is a valuable tool in chemical biology and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Protein Labeling

Introduction to MeOPy-SF and the Challenge of Off-Target Labeling

3-Methoxypyrazine-2-sulfonyl fluoride (MeOPy-SF) is a valuable tool in chemical biology and drug discovery, designed to covalently modify specific amino acid residues on target proteins. Sulfonyl fluorides (SFs) are a privileged class of electrophiles due to their balance of stability in aqueous buffers and reactivity towards a range of nucleophilic amino acid residues.[1][2] This reactivity, however, is not limited to a single amino acid; SFs can react with serine, threonine, lysine, tyrosine, cysteine, and histidine residues depending on the local microenvironment of the protein.[1][2][3][4] This broad reactivity profile is the primary reason for potential off-target protein labeling, which can lead to confounding results and misinterpretation of experimental data.

The key to successful application of MeOPy-SF lies in maximizing on-target engagement while minimizing non-specific interactions. This guide will walk you through the principles and practical steps to achieve this.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 3-methoxypyrazine-2-sulfonyl fluoride (MeOPy-SF)?

A1: MeOPy-SF is a covalent modifier. The sulfonyl fluoride moiety acts as an electrophile that reacts with nucleophilic amino acid residues on a protein, forming a stable covalent bond. This interaction is typically irreversible under physiological conditions. The methoxypyrazine group provides the scaffold for tailoring the probe's affinity and selectivity for the target protein's binding site.

Q2: Which amino acid residues does MeOPy-SF react with?

A2: Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[1][2][3][4] The specific residue(s) labeled by MeOPy-SF on a particular protein will depend on the accessibility and nucleophilicity of the residue within the protein's three-dimensional structure.

Q3: What are the primary drivers of off-target labeling?

A3: Off-target labeling is primarily driven by two factors:

  • Intrinsic Reactivity: The inherent chemical reactivity of the sulfonyl fluoride warhead. Highly reactive probes can label proteins non-specifically, even without significant binding affinity.[5][6]

  • Non-specific Binding: The probe may have weak affinity for proteins other than the intended target. If the concentration of the probe is too high, these low-affinity interactions can lead to covalent labeling.

Q4: How can I be sure that the labeling I observe is specific to my target?

A4: Confirmation of specific labeling requires a combination of experiments. A crucial method is competitive labeling, where you pre-incubate your sample with a known, non-covalent inhibitor of your target protein before adding MeOPy-SF. A significant reduction in labeling of your target in the presence of the competitor indicates specific, on-target engagement.[7][8] Further validation can be achieved through mass spectrometry-based proteomics to identify all labeled proteins.

Troubleshooting Guide: Reducing Off-Target Labeling

This section addresses common issues encountered during experiments with MeOPy-SF and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Background/Multiple Non-Specific Bands on a Gel 1. MeOPy-SF concentration is too high. - Titrate MeOPy-SF concentration: Perform a dose-response experiment to find the lowest concentration that provides sufficient on-target labeling with minimal background. Start with a concentration range based on the probe's reported potency or a reasonable starting point (e.g., 1-10 µM) and titrate down. - Optimize incubation time: Shorten the incubation time to reduce the opportunity for off-target reactions.[9]
2. Long incubation time. - Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hrs) to determine the optimal incubation time that maximizes on-target labeling while minimizing off-target effects.
3. Non-optimal buffer conditions. - Check buffer components: Ensure your buffer does not contain nucleophilic components (e.g., Tris, glycine) that can react with the probe.[10] Use non-nucleophilic buffers like HEPES or PBS. - Optimize pH: The reactivity of amino acid residues is pH-dependent. Test a range of pH values around the physiological pH (e.g., 7.0, 7.4, 8.0) to see if it improves specificity.[9]
Weak or No On-Target Labeling 1. MeOPy-SF concentration is too low. - Increase the concentration of MeOPy-SF in a stepwise manner.
2. Insufficient incubation time or temperature. - Increase the incubation time or consider performing the incubation at a slightly higher temperature (e.g., 25°C or 37°C), though be mindful that this can also increase off-target labeling.[9]
3. Target protein is not expressed or is misfolded. - Confirm the presence and proper folding of your target protein using methods like Western blot or a functional assay.
4. The target residue is not accessible or reactive. - If possible, mutate the suspected target residue to a non-nucleophilic one (e.g., Alanine) and see if labeling is abolished. This can confirm the site of modification.
Inconsistent Labeling Results 1. Variability in reagent preparation. - Prepare fresh stock solutions of MeOPy-SF in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
2. Inconsistent experimental conditions. - Ensure all experimental parameters (concentrations, incubation times, temperatures, and buffer compositions) are kept consistent between experiments.

Experimental Protocols

Protocol 1: Optimizing MeOPy-SF Labeling Conditions

This protocol provides a framework for determining the optimal concentration and incubation time for MeOPy-SF to maximize on-target labeling and minimize off-target effects.

Materials:

  • Cell lysate or purified protein containing the target of interest

  • MeOPy-SF stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • SDS-PAGE loading buffer

  • Western blot supplies or other detection reagents

Procedure:

  • Concentration Optimization: a. Prepare a series of dilutions of your protein sample. b. To each tube, add a different final concentration of MeOPy-SF (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a DMSO-only control. c. Incubate all samples for a fixed time (e.g., 1 hour) at a constant temperature (e.g., room temperature). d. Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. e. Analyze the samples by SDS-PAGE and detect the labeled protein (e.g., via a reporter tag on the probe or by a change in protein mobility, if applicable). f. Identify the lowest concentration of MeOPy-SF that gives robust on-target labeling with the least amount of background.

  • Time-Course Optimization: a. Using the optimal concentration of MeOPy-SF determined above, prepare a set of identical protein samples. b. Incubate the samples for different durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs). c. Quench and analyze the samples as described above. d. Determine the shortest incubation time that provides sufficient on-target labeling.

Protocol 2: Competitive Labeling for Target Validation

This protocol is essential for confirming that MeOPy-SF is labeling your intended target in a specific manner.

Materials:

  • Cell lysate or purified protein

  • MeOPy-SF

  • A known, potent, and selective non-covalent inhibitor of your target protein

  • Reaction buffer

  • SDS-PAGE and detection reagents

Procedure:

  • Prepare three sets of protein samples:

    • Set A (Negative Control): Add DMSO vehicle only.

    • Set B (Positive Labeling): Add the optimal concentration of MeOPy-SF.

    • Set C (Competitive Inhibition): Pre-incubate the sample with a saturating concentration (e.g., 10-100 fold excess over its Kd) of the competitive inhibitor for 30 minutes. Then, add the optimal concentration of MeOPy-SF.

  • Incubate all samples for the optimized time and temperature.

  • Quench the reactions and analyze by SDS-PAGE and your chosen detection method.

  • Interpretation: A significant decrease in the labeling of your target protein in Set C compared to Set B confirms specific, on-target engagement.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and validating MeOPy-SF labeling experiments.

Troubleshooting_Workflow Start Start: Initial Labeling Experiment High_Background Observe High Background/ Off-Target Labeling Start->High_Background Optimize_Conc Optimize MeOPy-SF Concentration (Titration) High_Background->Optimize_Conc Primary Action Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Optimize_Buffer Optimize Buffer Conditions (pH, non-nucleophilic) Optimize_Time->Optimize_Buffer Competitive_Labeling Perform Competitive Labeling Experiment Optimize_Buffer->Competitive_Labeling Validation Step Proteomics Proteomics Analysis (Identify On- and Off-Targets) Competitive_Labeling->Proteomics If off-targets persist Successful_Labeling Achieve Specific On-Target Labeling Competitive_Labeling->Successful_Labeling If labeling is specific Validate_Off_Targets Validate Off-Targets (e.g., with specific inhibitors) Proteomics->Validate_Off_Targets Refine_Probe Consider Probe Analogs with Lower Reactivity Validate_Off_Targets->Refine_Probe If off-targets are problematic Refine_Probe->Start Re-evaluate

Caption: Workflow for troubleshooting off-target labeling with MeOPy-SF.

References

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • Wright, A. T., & Cravatt, B. F. (2007). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. ChemBioChem, 8(18), 2273-2278.
  • Gehringer, M., & Laufer, S. A. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 62(12), 5673-5688.
  • Hall, C. L., & Bogyo, M. (2014). Chemoproteomic methods for covalent drug discovery. Annual review of biochemistry, 83, 677-706.
  • Gehringer, M., & Laufer, S. A. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 62(12), 5673-5688.
  • Borbély, E., & Kékesi, L. G. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 64(15), 11029-11043.
  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Borbély, E., & Kékesi, L. G. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 64(15), 11029-11043.
  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery (pp. 69-99). Royal Society of Chemistry.
  • de Bruin, G., & van der Stelt, M. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(21), 5035.
  • Wang, H., et al. (2022). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters, 24(27), 4965-4969.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Kelly, J. S., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Zhang, H., et al. (2026, January 22). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society.
  • Kelly, J. S., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Willems, L. I., et al. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Methods in Molecular Biology, 2706, 191-200.
  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 72, 153001.
  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 16-30.
  • Takk, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.
  • Wang, H., et al. (2022). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters, 24(27), 4965-4969.
  • Brodbelt, J. S. (2020). The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses. Journal of the American Society for Mass Spectrometry, 31(8), 1599-1607.
  • Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 16-30.
  • CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 764-771.
  • Am Ende, C. W., et al. (2019). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 14(3), 421-429.
  • Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 16-30.
  • Uchinomiya, S., et al. (2015). Regulation of Target Protein Knockdown and Labeling Using Ligand-Directed Ru(bpy)3 Photocatalyst.
  • Miura, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
  • Gehringer, M., & Laufer, S. A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(14), 9297-9312.
  • Kamiya, M., et al. (2016). No-wash fluorogenic labeling of proteins for reversible photoswitching in live cells. Chemical Science, 7(5), 3013-3019.
  • Pickering, G. J., et al. (2008). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. Journal of food science, 73(6), S262-S267.

Sources

Troubleshooting

purification methods for 3-methoxypyrazine-2-sulfonyl fluoride reaction products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While SuFEx is celebrated as the next generation of click chemistry due to its high efficiency and minimal purification requirements[1], heteroaryl systems like 3-methoxypyrazine-2-sulfonyl fluoride present unique physicochemical challenges. The highly electron-deficient pyrazine ring enhances the electrophilicity of the S(VI) center, making it an excellent reagent for late-stage functionalization[2], but its basic nitrogen atoms heavily complicate downstream isolation[3].

This guide is designed to troubleshoot these specific bottlenecks, providing you with self-validating, scalable purification workflows.

Purification Workflow Diagram

G A Crude SuFEx Reaction (Product, SM, Catalyst) B Polymer-Bound Amine Scavenging A->B Removes unreacted sulfonyl fluoride C Aqueous Citric Acid Wash (pH 4) B->C Removes basic catalysts (DBU) D Organic Phase Concentration C->D Phase separation E Deactivated Silica Chromatography D->E If impurities remain F Pure 3-Methoxypyrazine Derivative D->F If >95% pure E->F Targeted elution

Optimized purification workflow for 3-methoxypyrazine-2-sulfonyl fluoride SuFEx reaction products.

Troubleshooting Guides & FAQs

Q1: Why is unreacted 3-methoxypyrazine-2-sulfonyl fluoride persisting in my crude mixture, and why doesn't standard aqueous workup remove it? A1: Sulfonyl fluorides possess a unique thermodynamic stability; their heterolytic S–F cleavage makes them virtually inert to standard aqueous hydrolysis and resistant to reduction[1]. Unlike traditional sulfonyl chlorides, they will survive aqueous extraction completely intact. Causality & Solution: To remove the unreacted starting material, you must exploit its specific SuFEx reactivity. Add a polymer-bound amine scavenger (e.g., Trisamine resin) directly to the crude organic mixture. The scavenger undergoes a rapid SuFEx reaction with the unreacted sulfonyl fluoride, covalently trapping the impurity to the solid support, which can then be simply filtered away.

Q2: My pyrazine sulfonamide product is severely streaking on the silica column. How can I optimize the chromatography? A2: The pyrazine ring contains two sp²-hybridized nitrogen atoms that act as Lewis bases. During normal-phase chromatography, these nitrogens strongly coordinate with the acidic silanol groups (Si–OH) on standard silica gel, causing severe tailing and poor resolution. Causality & Solution: You must disrupt this hydrogen-bonding network. Pre-treat your silica gel by flushing the column with 1% triethylamine (Et₃N) in hexanes to neutralize the acidic silanols. Alternatively, switch to a more polar, hydrogen-bond disrupting solvent system like Dichloromethane/Methanol (95:5) rather than traditional Hexanes/Ethyl Acetate gradients[4].

Q3: How do I efficiently remove SuFEx catalysts like DBU or BEMP without degrading my final product? A3: DBU and BEMP are highly lipophilic organic bases that will partition into your organic layer during standard aqueous workup, contaminating the final product. Causality & Solution: Because the 3-methoxypyrazine ring is highly electron-deficient, its conjugate acid has a very low pKa (typically < 1.0). This allows you to safely wash the organic layer with a mild acid (e.g., 5% aqueous citric acid, pH ~3-4). The mild acid protonates the DBU/BEMP, driving them into the aqueous phase, while the pyrazine product remains unprotonated and safely retained in the organic phase.

Q4: Can these heteroaryl sulfonyl fluorides be used for late-stage functionalization, and does that change the purification strategy? A4: Yes, heteroaryl sulfonyl fluorides are excellent for the late-stage functionalization of complex APIs[2]. When dealing with complex pronucleophiles (like carbon nucleophiles or complex amines), the resulting aryl alkyl sulfones or sulfonamides are often highly crystalline[5]. In these scale-up scenarios, you can bypass chromatography entirely and utilize trituration (e.g., stirring the crude solid in MTBE/heptane) to precipitate the pure product.

Quantitative Comparison of Purification Strategies

Purification StrategyTarget Impurity RemovedTypical Yield Recovery (%)Time EfficiencyRecommended Scale
Standard Silica Gel Non-polar organics65 – 75%Low< 1 g
Deactivated Silica Polar byproducts85 – 95%Medium1 – 5 g
Scavenger Resin Unreacted Sulfonyl Fluoride90 – 98%High1 – 10 g
Citric Acid Wash Amine Catalysts (DBU/BEMP)> 95%HighAny Scale
MTBE Trituration Broad spectrum impurities75 – 85%Very High> 5 g

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Scavenging and Liquid-Liquid Extraction

Use this protocol to remove unreacted 3-methoxypyrazine-2-sulfonyl fluoride and basic SuFEx catalysts prior to chromatography.

  • Scavenging: Add 3.0 equivalents of polymer-bound trisamine resin to the crude reaction mixture dissolved in dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Causality: The primary amine on the resin reacts with the highly electrophilic S(VI) center of the unreacted starting material, tethering it to the solid support.

    • Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 1:1) and visualize under UV. The starting material spot (typically high R_f) must be completely absent. If present, extend stirring time by 1 hour.

  • Filtration: Filter the mixture through a Celite pad to remove the resin. Wash the pad with an additional 20 mL of DCM.

  • Acidic Wash: Transfer the filtrate to a separatory funnel and wash with an equal volume of 5% aqueous citric acid.

    • Causality: Citric acid selectively protonates the lipophilic SuFEx catalyst without protonating the weakly basic pyrazine product.

    • Validation Check: Measure the pH of the separated aqueous layer. It must be between 3 and 4. If pH > 5, the acid was consumed by excess base; perform a second citric acid wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deactivated Silica Gel Chromatography

Use this protocol if minor polar impurities remain after Protocol 1.

  • Column Preparation: Prepare a silica gel slurry in Hexanes containing 1% (v/v) Triethylamine (Et₃N). Pack the column tightly.

    • Causality: Et₃N competitively binds to the acidic silanol groups on the silica, preventing the basic nitrogen atoms of the 3-methoxypyrazine ring from coordinating and causing streaking.

  • Loading: Dissolve the concentrated crude product in a minimal amount of DCM and load it evenly onto the column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (maintaining 1% Et₃N in the mobile phase).

    • Validation Check: Collect fractions and analyze via TLC under short-wave UV (254 nm). The product should elute as a tight, circular spot. If the spot exhibits tailing, increase the Et₃N concentration to 2% in the subsequent mobile phase.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: CCS Publishing URL
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • Source: NIH (PubMed Central)
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 3-Methoxypyrazine-2-Sulfonyl Fluoride vs. Sulfonyl Chlorides in Click Chemistry

Executive Summary For decades, sulfonyl chlorides have been the default electrophilic hubs for synthesizing sulfonamides and sulfonates. However, their high susceptibility to rapid hydrolysis and side reactions severely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, sulfonyl chlorides have been the default electrophilic hubs for synthesizing sulfonamides and sulfonates. However, their high susceptibility to rapid hydrolysis and side reactions severely limits their utility in late-stage functionalization, parallel medicinal chemistry, and biological environments. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted this paradigm.

By utilizing heteroaryl sulfonyl fluorides—specifically 3-methoxypyrazine-2-sulfonyl fluoride —researchers can achieve near-perfect chemoselectivity and thermodynamic stability. This guide provides an in-depth technical comparison between 3-methoxypyrazine-2-sulfonyl fluoride and its traditional chloride analog, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for its application in modern drug discovery.

Mechanistic Causality: The "Reactivity-Stability" Paradox

The superiority of 3-methoxypyrazine-2-sulfonyl fluoride over its chloride counterpart is not merely empirical; it is deeply rooted in molecular thermodynamics and orbital interactions. As an application scientist, understanding why the S-F bond behaves differently is critical for designing successful covalent ligations.

  • Thermodynamic and Redox Stability: The homolytic bond dissociation energy of the S-F bond is approximately 90.5 ± 4.3 kcal/mol, which is nearly double that of the S-Cl bond (46 ± 4 kcal/mol) 1[1]. Because fluorine is highly electronegative, the electron cloud is heavily biased toward the fluorine atom. This ensures that any bond cleavage is strictly heterolytic, preventing the formation of radical intermediates. Consequently, 3-methoxypyrazine-2-sulfonyl fluoride is highly resistant to reductive biological environments, such as those rich in intracellular glutathione (GSH), where sulfonyl chlorides would rapidly degrade 1[1].

  • The Fluoride-Proton Interaction: Unlike chloride, fluoride is a remarkably poor leaving group in water unless specifically activated. During nucleophilic substitution, the stabilization of the fluoride ion (e.g., by capturing a proton to form a symmetric [F-H-F]⁻ 4-electron-3-center bond, or via Lewis acid complexation) suppresses backward nucleophilic attack . This creates a unique "reactivity-stability balance" where the sulfonyl fluoride remains entirely inert in aqueous buffers until it encounters a specific activating microenvironment 2[2].

Quantitative Performance Comparison

The table below synthesizes the structural and functional differences between 3-methoxypyrazine-2-sulfonyl fluoride and its traditional chloride analog across standard medicinal chemistry parameters.

Property3-Methoxypyrazine-2-Sulfonyl Fluoride (SuFEx)Sulfonyl Chloride Analog
Bond Dissociation Energy ~90.5 kcal/mol (S-F)~46.0 kcal/mol (S-Cl)
Cleavage Mechanism Strictly HeterolyticProne to Homolytic Cleavage
Bench & Hydrolytic Stability Extremely High (Stable in water/buffers)Very Low (Rapidly hydrolyzes to sulfonic acid)
Stability in Reductive Media High (Resistant to GSH reduction)Low (Degrades rapidly)
Chemoselectivity Excellent (Exclusive reaction at sulfur)Poor (Prone to competitive side reactions)
Yield with Hindered Amines >90% under targeted Lewis acid activationVariable to Low (due to competing hydrolysis)

Visualizing the Reaction Pathways

The following diagram illustrates the divergent reaction pathways of the two electrophiles. While the chloride analog is indiscriminately reactive and prone to degradation, the SuFEx hub requires targeted activation, ensuring high-fidelity ligation.

G cluster_0 Traditional: Sulfonyl Chloride cluster_1 SuFEx: Sulfonyl Fluoride N1 3-Methoxypyrazine-2-Sulfonyl Chloride (Highly Reactive) N2 Homolytic Cleavage & Rapid Hydrolysis N1->N2 H2O / GSH N3 Sulfonic Acid Byproducts (Low Yield) N2->N3 N4 3-Methoxypyrazine-2-Sulfonyl Fluoride (Bench Stable) N5 Catalytic Activation (Ca(NTf2)2 or H-Bond) N4->N5 Nucleophile N6 Chemoselective Ligation (High Yield) N5->N6 Heterolytic S-F Cleavage

Workflow comparison: Sulfonyl chloride degradation vs. SuFEx chemoselectivity.

Experimental Methodology: Self-Validating SuFEx Protocol

To demonstrate the practical superiority of 3-methoxypyrazine-2-sulfonyl fluoride, the following protocol details a Ca(NTf2)₂/DABCO-mediated SuFEx coupling with a primary aliphatic amine 3[3].

System Design Rationale: This protocol is designed as a self-validating system. By running a parallel negative control without the catalyst, you empirically prove the absence of background hydrolysis, thereby validating the strict catalytic dependency of the S-F cleavage.

Materials
  • 3-methoxypyrazine-2-sulfonyl fluoride (Electrophile)

  • Primary aliphatic amine (Nucleophile)

  • Calcium triflimide [Ca(NTf2)₂] (Lewis acid activator)

  • 1,4-Diazabicyclo[2.2.2]octane [DABCO] (Complementary Base)

  • Acetonitrile (Solvent, HPLC grade)

Step-by-Step Workflow
  • Preparation of the Control (Validation Step): In Vial A, dissolve 0.1 mmol of 3-methoxypyrazine-2-sulfonyl fluoride and 0.12 mmol of the primary amine in 1.0 mL of wet acetonitrile. Do not add any catalyst. Stir at room temperature for 24 hours.

  • Preparation of the Active Reaction: In Vial B, dissolve 0.1 mmol of 3-methoxypyrazine-2-sulfonyl fluoride and 0.12 mmol of the primary amine in 1.0 mL of acetonitrile.

  • Catalytic Activation: To Vial B, add 20 mol% Ca(NTf2)₂ and 2.0 equivalents of DABCO. Causality Note: The Ca²⁺ ion coordinates with the highly electronegative fluorine, weakening the S-F bond, while DABCO acts as a complementary base to lower the activation barrier for the incoming amine 4[4].

  • Reaction Monitoring: Monitor both vials via LC-MS at 2 hours and 24 hours.

    • Validation Result: Vial A will show >95% unreacted 3-methoxypyrazine-2-sulfonyl fluoride, proving exceptional hydrolytic and nucleophilic stability in the absence of activation. Vial B will show >90% conversion to the desired 3-methoxypyrazine-2-sulfonamide within 2-4 hours.

  • Workup: Dilute Vial B with ethyl acetate and wash with 1M HCl, followed by brine. Causality Note: Unlike sulfonyl chlorides—which hydrolyze into amphiphilic sulfonic acids that ruin phase separation—any unreacted sulfonyl fluoride will survive the acidic aqueous wash intact, allowing for clean and rapid phase separation.

  • Purification: Concentrate the organic layer and purify via standard flash chromatography.

Applications in Drug Development & Chemical Biology

Heteroaryl sulfonyl fluorides are privileged pharmacophores in modern chemical biology. The 3-methoxypyrazine core provides favorable physicochemical properties (e.g., improved solubility and unique hydrogen-bonding profiles), while the -SO₂F group acts as a latent, "smart" warhead.

In the design of Targeted Covalent Inhibitors (TCIs), the S-F bond remains entirely unreactive in systemic circulation. Upon binding to the target protein, proximity-induced activation by context-specific residues (such as Tyrosine, Lysine, Serine, or Histidine) triggers the SuFEx reaction, forming a permanent covalent linkage 2[2]. This orthogonal reactivity makes 3-methoxypyrazine-2-sulfonyl fluoride vastly superior to its chloride counterpart, which would rapidly degrade in plasma before ever reaching the therapeutic target 5[5].

References

  • Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction."

  • BLDpharm. "Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry." 1

  • Chinese Chemical Society Publishing. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry."2

  • National Science Review (Oxford Academic). "Advances in the construction of diverse SuFEx linkers." 5

  • Organic Letters (ACS Publications). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." 3

  • ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." 4

Sources

Comparative

In Vitro Validation of 3-Methoxypyrazine-2-Sulfonyl Fluoride Covalent Binding: A Comprehensive Comparison Guide

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive Michael acceptors. Due to the relatively low frequency of targetable cysteines in the human...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive Michael acceptors. Due to the relatively low frequency of targetable cysteines in the human proteome, expanding the chemical toolkit to engage tyrosine, lysine, and histidine residues is a critical frontier in drug discovery[1].

3-Methoxypyrazine-2-sulfonyl fluoride (CAS 2091137-58-3) represents a next-generation class of heteroaryl sulfonyl fluoride (SF) warheads[2]. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this warhead offers a tunable "Goldilocks" reactivity—balancing the hydrolytic stability required for systemic circulation with the precise electrophilicity needed for proximity-induced covalent labeling[1].

This guide provides an authoritative, step-by-step framework for the in vitro validation of 3-methoxypyrazine-2-sulfonyl fluoride, objectively comparing its performance against traditional covalent warheads and detailing the mass spectrometry workflows required to prove target engagement.

Mechanistic Rationale: The Heteroaryl Advantage

Traditional aryl (phenyl) sulfonyl fluorides have been utilized extensively as chemical biology probes, but their translation into clinical drug candidates has been hindered by inherent instability in plasma and off-target promiscuity[2],[3].

The introduction of a heteroaryl system—specifically the 3-methoxypyrazine ring—fundamentally alters the electronic environment of the sulfur center. The electron-withdrawing nature of the pyrazine nitrogen atoms, counterbalanced by the electron-donating methoxy group, finely tunes the electrophilicity of the S(VI) center[2]. This prevents spontaneous hydrolysis in aqueous media. Covalent bond formation only occurs when the warhead is driven into the target protein's binding pocket, where the local microenvironment perturbs the pKa of a target nucleophile (e.g., the imidazole ring of Histidine or the phenol of Tyrosine), triggering the SuFEx reaction[4],[5].

SuFEx_Mechanism A 3-Methoxypyrazine-2- Sulfonyl Fluoride C Non-Covalent Pre-Inhibition Complex A->C B Target Protein (Tyr/Lys/His) B->C D Proximity-Induced Nucleophilic Attack C->D pKa Perturbation E Fluoride Elimination (F- Leaving Group) D->E SuFEx Reaction F Stable Covalent Adduct Formation E->F Irreversible Binding

SuFEx-mediated covalent binding mechanism of heteroaryl sulfonyl fluorides.

Quantitative Performance Comparison

To justify the selection of 3-methoxypyrazine-2-sulfonyl fluoride over alternative electrophiles, we must evaluate its biochemical properties. The table below summarizes the comparative performance of this warhead against other standard covalent modifiers used in drug design and chemical proteomics[2],[3],[6].

Performance Metric3-Methoxypyrazine-2-Sulfonyl FluoridePhenyl Sulfonyl FluorideAcrylamides (e.g., Ibrutinib)PMSF (Alkyl SF)
Warhead Classification Heteroaryl Sulfonyl FluorideAryl Sulfonyl FluorideMichael AcceptorAlkyl Sulfonyl Fluoride
Primary Target Residues Tyr, Lys, His, SerTyr, Lys, His, SerCysSer (Catalytic)
Aqueous/Plasma Stability High (3-4x greater than Phenyl SFs)Low to Moderate (Prone to hydrolysis)HighVery Low (t1/2 < 1 hr)
Intrinsic Reactivity Moderate (Requires proximity)High (Often promiscuous)Moderate to HighHigh
Off-Target Labeling Risk Low (Context-specific)High (Surface labeling common)Low (Cys-restricted)High
Primary Application Targeted Covalent Inhibitors (TCIs)Activity-Based Probes (ABPP)Kinase InhibitorsBroad Protease Inhibition

Key Takeaway: Heteroaryl sulfonyl fluorides exhibit at least a 3- to 4-fold increase in whole blood and plasma stability compared to their phenyl counterparts of similar reactivity[2]. This shifts the compound from a mere in vitro tool to a viable in vivo therapeutic candidate.

In Vitro Validation Protocols: A Self-Validating System

To rigorously prove that 3-methoxypyrazine-2-sulfonyl fluoride covalently engages its intended target, a multi-tiered mass spectrometry approach is required. The following protocols are designed with built-in causality and self-validation to prevent false positives.

Validation_Workflow Step1 1. Incubation (Compound + Purified Protein) Step2A 2A. Intact Protein LC-MS (Stoichiometry Check) Step1->Step2A Step2B 2B. Proteolytic Digestion (Trypsin/Glu-C) Step1->Step2B Step3A 3A. Mass Shift Deconvolution (+172 Da Adduct) Step2A->Step3A Step3B 3B. Peptide Mapping LC-MS/MS (Residue Identification) Step2B->Step3B Step4 4. Target Engagement & Selectivity Confirmation Step3A->Step4 Step3B->Step4

Step-by-step in vitro validation workflow for covalent adduct characterization.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Before identifying where the compound binds, we must determine how many molecules bind. Intact MS confirms a 1:1 binding stoichiometry, ensuring the warhead is not promiscuously labeling multiple surface residues.

  • Incubation: Incubate 5 µM of recombinant target protein with 25 µM (5x excess) of the 3-methoxypyrazine-2-sulfonyl fluoride compound in PBS (pH 7.4) at 37°C for 2 hours.

  • Self-Validation Controls: Simultaneously run a DMSO (vehicle) control and a non-nucleophilic point mutant (e.g., if targeting His, use a His→Ala mutant). The mutant must show zero labeling to prove site-dependence.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or an online LC trap column to remove buffer salts and unreacted ligand.

  • Analysis: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra to intact mass using maximum entropy algorithms.

  • Data Interpretation: The monoisotopic mass of 3-methoxypyrazine-2-sulfonyl fluoride is 192.00 Da[7]. The SuFEx reaction eliminates a fluoride ion (19.00 Da) and a proton (1.01 Da) from the protein. Look for a single discrete mass shift of +172.0 Da to +173.0 Da relative to the DMSO control.

Protocol B: Peptide Mapping via LC-MS/MS (Site-Selectivity Validation)

Causality: Intact MS cannot differentiate between an active-site histidine and a surface-exposed lysine. Peptide mapping digests the protein into fragments to unambiguously localize the exact amino acid modified by the warhead.

  • Denaturation & Reduction: Take 20 µg of the covalently modified protein from Protocol A. Denature in 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute the Urea to <1M and add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • LC-MS/MS: Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Data Interpretation: Search the MS/MS spectra using proteomics software (e.g., MaxQuant or Proteome Discoverer) specifying a variable modification of +172.99 Da on Tyr, Lys, or His. High-quality b-ion and y-ion fragmentation series will precisely pinpoint the modified residue.

Protocol C: Plasma Stability Assay

Causality: To validate the claim that the methoxypyrazine ring confers superior stability over traditional phenyl SFs, an in vitro plasma stability assay is mandatory[2].

  • Incubation: Spike the compound into pooled human plasma to a final concentration of 1 µM. Incubate at 37°C.

  • Time-Course Extraction: At specific intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact parent compound.

Expert Insights for Drug Development

The integration of 3-methoxypyrazine-2-sulfonyl fluoride into High-Throughput Chemistry (HTC) and Direct-to-Biology (D2B) workflows represents a paradigm shift[2]. Unlike highly reactive warheads that generate false positives in biochemical screens due to non-specific protein aggregation, the "Goldilocks" reactivity of this heteroaryl SF ensures that covalent bond formation is strictly dependent on the non-covalent affinity of the scaffold[1],[5].

When designing libraries around this warhead, researchers should focus on optimizing the non-covalent interactions of the core scaffold. The sulfonyl fluoride will remain inert until the scaffold perfectly aligns the S(VI) center with the target nucleophile, at which point the proximity-driven SuFEx reaction irreversibly locks the inhibitor in place[4].

References

  • Doherty, A. E., et al. "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv (2026). URL: [Link]

  • Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, Royal Society of Chemistry (2015). URL: [Link]

  • "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry, ACS (2024). URL: [Link]

  • "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, Taylor & Francis (2023). URL: [Link]

  • PubChemLite. "3-methoxypyrazine-2-sulfonyl fluoride (C5H5FN2O3S)." University of Luxembourg (2026). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxypyrazine-2-Sulfonyl Fluoride

This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to supplement this guide with your institution's specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to supplement this guide with your institution's specific waste management policies and to consult with your Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the Risks

The primary hazards of 3-methoxypyrazine-2-sulfonyl fluoride are inferred from its structure. Sulfonyl fluorides are reactive compounds that can be potent irritants and are often moisture-sensitive.[5][6] The pyrazine core is a nitrogen-containing heterocycle that can pose its own set of toxicological and environmental hazards.[2][7]

Key Anticipated Hazards:

  • Corrosivity and Toxicity upon Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, which can release hydrofluoric acid (HF). HF is an extremely corrosive and toxic substance that can cause severe, deep-tissue burns and systemic toxicity.[8]

  • Dermal and Respiratory Irritation: Direct contact with the compound can cause severe skin burns and eye damage.[4][5] Inhalation of dusts or aerosols may lead to severe irritation of the respiratory tract.[1][8]

  • Systemic Toxicity: The compound is anticipated to be harmful or toxic if swallowed, in contact with skin, or inhaled.[9]

  • Aquatic Toxicity: Many heterocyclic and organofluorine compounds are toxic to aquatic life with long-lasting effects.[10] Therefore, release into the environment must be strictly avoided.[1]

Hazard Summary Table
Hazard ClassificationAnticipated EffectRationale / Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)Based on data for related sulfonyl fluorides and pyrazines.[3][6][9]
Skin Corrosion / Irritation Category 1B (Causes severe skin burns)High likelihood due to the sulfonyl fluoride group and its potential to release HF.[4][5][8]
Serious Eye Damage / Irritation Category 1 (Causes serious eye damage)Corrosive nature of sulfonyl fluorides.[5][6][8]
Aquatic Toxicity Category 2 (Toxic to aquatic life)Common for complex organic molecules; environmental release must be prevented.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory. Never handle this compound without the following protective gear.

Required PPE Table
Body PartEquipment SpecificationRationale
Hands Nitrile Gloves (Double-Gloved): Heavy-duty, chemical-resistant nitrile gloves. Ensure no tears or punctures.To prevent skin contact and absorption.[5] Contaminated gloves must be disposed of as hazardous waste.[11]
Eyes/Face Chemical Safety Goggles and Face Shield: Goggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles.To protect against splashes, dusts, and vapors, preventing severe eye damage.[4][5][8]
Body Chemical-Resistant Laboratory Coat: Long-sleeved and properly fastened.To protect skin from accidental contact.[12]
Respiratory NIOSH-Approved Respirator: Use within a certified chemical fume hood. If handling outside a hood is unavoidable, consult your EHS department for specific respirator cartridge recommendations (likely for acid gases and organic vapors).To prevent inhalation of dusts or aerosols which can cause severe respiratory irritation.[1][8]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (in a Chemical Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do NOT use combustible materials like paper towels.

  • Collect Absorbent: Carefully scoop the absorbed material using non-sparking tools into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For Large Spills (or any spill outside a fume hood):

  • EVACUATE: Immediately evacuate the area and alert all personnel.

  • ISOLATE: Close the doors to the affected area and prevent entry.

  • CALL FOR HELP: Contact your institution's emergency response team and EHS department immediately.[5]

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Disposal Workflow for 3-Methoxypyrazine-2-Sulfonyl Fluoride

The guiding principle for disposal is that this compound and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][13] The primary disposal route is through a licensed professional waste disposal service, typically involving controlled incineration with flue gas scrubbing.[1]

G cluster_start cluster_types Waste Type cluster_actions Containment & Labeling cluster_disposal Final Disposal start Identify Waste Stream pure_compound Pure or Residual Compound start->pure_compound contaminated_labware Contaminated Labware (e.g., gloves, wipes, absorbent) start->contaminated_labware empty_container Empty Reagent Container start->empty_container collect_solid Collect in designated, sealed, and labeled hazardous waste container. pure_compound->collect_solid contaminated_labware->collect_solid triple_rinse Perform Triple Rinse Procedure (see Protocol 5.2) empty_container->triple_rinse collect_sharps Place contaminated sharps in a puncture-proof sharps container. waste_vendor Arrange pickup by licensed chemical waste vendor. collect_solid->waste_vendor dispose_rinsed_container Deface label. Dispose of container per institutional guidelines (may be non-hazardous after proper rinsing). triple_rinse->dispose_rinsed_container

Caption: Decision workflow for proper segregation and disposal.

Detailed Disposal Protocols

Protocol 5.1: Handling of Pure Compound and Contaminated Materials
  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste" or as specified by your EHS department.

  • Transfer: Working in a fume hood and wearing full PPE, carefully transfer any residual 3-methoxypyrazine-2-sulfonyl fluoride into this container.

  • Contaminated Items: Place all items that have come into direct contact with the compound, including gloves, weigh boats, absorbent pads, and pipette tips, into the same designated solid waste container.[11]

  • Storage: Keep the waste container securely sealed and stored in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).[2][6]

  • Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[5][8]

Protocol 5.2: Decontamination of Empty Containers

Empty containers retain product residue and must be decontaminated before they can be considered for non-hazardous disposal.[14] The triple-rinse procedure is a standard and effective method.[15]

  • First Rinse: In a fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring it wets all interior surfaces. Cap and shake vigorously for at least 30 seconds.

  • Collect Rinsate: Pour the solvent rinsate into a designated "Halogenated Organic Liquid Waste" container. Allow the container to drain for an additional 30 seconds.[15]

  • Repeat: Repeat steps 1 and 2 two more times for a total of three rinses.[15]

  • Final Steps: Allow the container to air dry completely in the back of the fume hood with the cap off.

  • Final Disposal: Once fully dry and the label has been defaced or removed, the container may be disposed of as non-hazardous waste (e.g., glass recycling), pending confirmation with your local EHS regulations.[16]

By adhering to these stringent protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain compliance with regulatory standards. Always prioritize safety and consult your EHS department when in doubt.

References

  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Synerzine. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. (2024, June 26). Retrieved from [Link]

  • 3-chloro-2-methoxypyridine-4-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Safe disposal of pesticides. NSW Environment Protection Authority (EPA). Retrieved from [Link]

  • NATURAL PYRAZINES MIXTURE No. 20. Axxence. (2023, February 8). Retrieved from [Link] (Note: Specific deep link unavailable, linking to main domain)

  • Hazardous Chemical Information System (HCIS). Retrieved from [Link]

  • Disposal of chemical wastes. RiskAssess. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Isopropyl-3-Methoxypyrazine, 97%. Cole-Parmer. (2005, October 3). Retrieved from [Link] (Note: Specific deep link unavailable, linking to main domain)

  • SAFETY DATA SHEET. Materion Advanced Chemicals Inc. (2018, January 11). Retrieved from [Link] (Note: Specific deep link unavailable, linking to main domain)

Sources

Handling

Personal protective equipment for handling 3-methoxypyrazine-2-sulfonyl fluoride

Chemical Profiling and Hazard Causality 3-Methoxypyrazine-2-sulfonyl fluoride (CAS: 2091137-58-3) is a specialized, highly reactive electrophile primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Hazard Causality

3-Methoxypyrazine-2-sulfonyl fluoride (CAS: 2091137-58-3) is a specialized, highly reactive electrophile primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx relies on the selective activation of high-oxidation-state sulfur centers connected to fluoride, enabling rapid and irreversible exchange reactions with incoming nucleophiles under biological or synthetic conditions (1)[1].

While sulfonyl fluorides are celebrated for their kinetic stability toward aqueous hydrolysis compared to their sulfonyl chloride analogs, they are far from benign. The causality of their hazard profile stems from two distinct mechanistic pathways:

  • Covalent Protein Modification: The electrophilic S(VI) center is designed to undergo nucleophilic attack. In biological systems, it can irreversibly alkylate nucleophilic residues (such as tyrosine or serine) on proteins and enzymes, leading to severe dermal, ocular, and respiratory tract irritation[1].

  • Fluoride Ion Expulsion: During the SuFEx reaction, or upon slow hydrolysis in basic/acidic media, the fluoride leaving group is expelled. Free fluoride ions ( F− ) are highly toxic; they penetrate deep into tissues and systemically chelate calcium and magnesium, potentially causing localized tissue necrosis and systemic electrolyte disruption (2)[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE selection must account for both the organic properties of the pyrazine ring (which facilitates dermal absorption) and the reactive sulfonyl fluoride group.

PPE CategoryQuantitative SpecificationMechanistic Justification & Operational Logic
Hand Protection Inner Nitrile (4 mil) + Outer Butyl Rubber (8+ mil)Nitrile provides basic dexterity, while Butyl rubber offers superior resistance to the highly polar aprotic solvents (e.g., DMF, DMSO) typically used in SuFEx reactions. This prevents the solvent vehicle from carrying the lipophilic pyrazine compound through the skin (3)[3].
Eye/Face Protection ANSI Z87.1 Goggles + 8-inch Face ShieldProtects against micro-droplets and potential pressure build-up/splashing if the sulfonyl fluoride inadvertently reacts with incompatible nucleophiles, releasing gas[2].
Body Protection Flame-retardant lab coat + Chemical-resistant apronThe pyrazine core is highly lipophilic; preventing initial contact is critical to stopping systemic absorption. Aprons are mandatory for scale-up operations (>5 grams).
Respiratory Class II Fume Hood (Face velocity: 80-100 fpm)Sulfonyl fluorides can form hazardous aerosols during transfer or reaction. Fume hoods ensure vapors are drawn away from the operator's breathing zone[2].

Experimental Protocol: Safe SuFEx Workflow

This step-by-step methodology ensures the safe execution of a SuFEx reaction using 3-methoxypyrazine-2-sulfonyl fluoride, incorporating built-in validation checks to verify safety at each stage.

Step 1: Inert Environment Preparation

  • Action: Purge the reaction vessel with dry Argon or Nitrogen for 15 minutes prior to reagent introduction.

  • Causality: Ambient moisture can initiate slow hydrolysis of the sulfonyl fluoride, degrading the reagent and generating trace, highly corrosive hydrofluoric acid (HF) in the container.

Step 2: Reagent Handling and Solvation

  • Action: Weigh 3-methoxypyrazine-2-sulfonyl fluoride inside a ventilated balance enclosure. Dissolve immediately in an anhydrous, aprotic solvent (e.g., THF or Acetonitrile).

  • Validation Check: The solution must remain clear. Any fuming or bubbling indicates moisture contamination and active HF generation. If fuming occurs, immediately quench the flask (see Step 4).

Step 3: Reaction Execution

  • Action: Introduce the nucleophile (e.g., an amine or phenol) and the required SuFEx catalyst (such as DBU or a bifluoride salt) dropwise at 0°C to room temperature[1].

  • Causality: Dropwise addition controls the exothermic nature of the click reaction, preventing solvent boil-off and dangerous aerosolization of the unreacted sulfonyl fluoride.

Step 4: Quenching and Fluoride Sequestration (Critical)

  • Action: Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) mixed with 1M Calcium Chloride ( CaCl2​ ).

  • Causality: The mild base neutralizes acidic byproducts. Crucially, the Ca2+ ions react with the expelled fluoride ions to form Calcium Fluoride ( CaF2​ ), a highly insoluble and biologically inert precipitate. This self-validating step visually confirms quenching (via precipitation) and prevents toxic free fluoride from entering the waste stream.

ExpWorkflow A 1. Reagent Prep (Inert Fume Hood) B 2. SuFEx Reaction (Add Nucleophile) A->B C 3. Reaction Quench (Mild Base + Ca²⁺) B->C D 4. Aqueous Extraction (Isolate Product) C->D E 5. Waste Disposal (Halogenated + F⁻) D->E

Workflow for the safe execution and quenching of a SuFEx reaction using sulfonyl fluorides.

Emergency Response and Disposal Plans

Spill Response Protocol:

  • Evacuate & Ventilate: Immediately clear the area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential HF vapors[2].

  • Neutralization: Do NOT use water directly, as it may cause splattering or rapid, uncontrolled hydrolysis. Cover the spill with a dry, inert absorbent (e.g., vermiculite or sand) pre-mixed with Calcium Carbonate ( CaCO3​ ). The carbonate neutralizes acids while the calcium sequesters the fluoride.

  • Collection: Using non-sparking plastic tools, sweep the absorbed material into a highly durable, sealable polyethylene container (avoid glass, as trace HF etches glass).

Disposal Plan:

  • Segregation: Waste containing 3-methoxypyrazine-2-sulfonyl fluoride must be strictly segregated into "Halogenated Organic Waste."

  • Labeling: Clearly label the waste container with "Contains Fluorinated Organics - Potential Fluoride Ion Release."

  • Final Decommissioning: Ensure all reaction glassware is rinsed with a mild basic solution (e.g., 1M NaOH) followed by copious amounts of water before being sent to standard laboratory cleaning facilities.

References

  • Source: National Institutes of Health (NIH)
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)
  • Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets Source: ECHEMI URL

Sources

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